PF-06737007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-4-(2-hydroxy-2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F4N2O6/c1-24(2,34)14-35-17-7-8-18(23(30)33)21(12-17)36-20-9-10-31(13-19(20)26)22(32)11-15-3-5-16(6-4-15)37-25(27,28)29/h3-8,12,19-20,34H,9-11,13-14H2,1-2H3,(H2,30,33)/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGNDRENPBZKA-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=C(C=C1)C(=O)N)OC2CCN(CC2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COC1=CC(=C(C=C1)C(=O)N)O[C@H]2CCN(C[C@H]2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of PF-06737007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06737007 is a potent, selective, and peripherally restricted pan-Tropomyosin receptor kinase (Trk) inhibitor developed by Pfizer. It demonstrates significant inhibitory activity against all three Trk isoforms: TrkA, TrkB, and TrkC. This document provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for clarity, and key biological and experimental processes are visualized using diagrams.
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] They are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[2] Dysregulation of Trk signaling has been implicated in various pathological conditions, including chronic pain and cancer.[2] this compound, also identified as compound 13b in scientific literature, is a small molecule inhibitor designed to target this pathway.[3][4]
Molecular Target and Binding
The primary molecular targets of this compound are the ATP-binding sites of the TrkA, TrkB, and TrkC kinases. By occupying this site, the compound prevents the phosphorylation of the kinase, thereby inhibiting its activity and blocking downstream signaling.
Potency and Selectivity
This compound is a highly potent inhibitor of all three Trk receptors. Its inhibitory activity has been quantified in cell-based assays, as summarized in the table below.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| TrkA | 7.7 |
| TrkB | 15 |
| TrkC | 3.9 |
Data sourced from MedChemExpress and TargetMol.[5][6]
This compound exhibits superb selectivity for Trk kinases. In a kinase panel screening, it was found that at a concentration of 1 µM, this compound inhibited TrkA by more than 95% with no other kinase being inhibited by more than 40%.[5] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Signaling Pathway Modulation
The binding of neurotrophins to their respective Trk receptors induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The three primary pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLC-γ pathway.[1][7] These pathways are integral to cell survival, proliferation, and differentiation. This compound, by inhibiting the initial Trk autophosphorylation, effectively blocks the activation of these downstream pathways.
Experimental Protocols
The following sections describe the general methodologies employed to characterize the mechanism of action of Trk inhibitors like this compound.
Cell-Based Trk Inhibition Assay
This assay is used to determine the IC50 values of a compound against Trk kinases in a cellular context.
-
Cell Lines: Human cell lines engineered to stably express full-length TrkA, TrkB, or TrkC are used.
-
Assay Principle: The assay measures the inhibition of neurotrophin-induced Trk autophosphorylation or the activation of a downstream reporter gene (e.g., NFAT-bla).[8]
-
General Procedure:
-
Cells are seeded in 96-well plates and cultured overnight.
-
Cells are pre-incubated with various concentrations of this compound.
-
The respective neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) is added to stimulate the cells.
-
After a defined incubation period, cell lysates are prepared.
-
The level of Trk phosphorylation is quantified using an immunoassay (e.g., ELISA) or a reporter gene signal is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound.
-
Kinase Selectivity Profiling
To determine the selectivity of this compound, its activity is tested against a broad panel of kinases.
-
Assay Format: Typically, these are in vitro biochemical assays using recombinant kinase enzymes. Radiometric assays (e.g., HotSpot) or fluorescence-based assays are common.[9]
-
General Procedure:
-
A fixed concentration of this compound (e.g., 1 µM) is incubated with a large panel of different kinases.
-
The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.
-
The activity of each kinase in the presence of the inhibitor is measured and compared to a control (without inhibitor).
-
The percentage of inhibition for each kinase is calculated.
-
The results are often visualized on a kinome tree to provide a global view of the inhibitor's selectivity.
-
Conclusion
This compound is a potent and highly selective pan-Trk inhibitor that effectively blocks the activation of TrkA, TrkB, and TrkC. Its mechanism of action, centered on the inhibition of ATP binding to the kinase domain, leads to the suppression of key downstream signaling pathways involved in cell survival and proliferation. The detailed characterization of its potency and selectivity through robust experimental protocols underscores its potential as a targeted therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of TrkB receptor tyrosine kinase and its internalization by neuronal activity and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
PF-06737007: A Technical Guide to a Peripherally Restricted pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06737007 is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor developed by Pfizer for the potential treatment of pain. As a peripherally restricted molecule, it is designed to minimize central nervous system (CNS) side effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, selectivity, and pharmacokinetic profile. Detailed methodologies for the key experiments are also presented to facilitate the replication and extension of these findings. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of pan-Trk inhibition for pain management.
Introduction to Tropomyosin Receptor Kinases (Trks) and Pain Signaling
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are high-affinity receptors for neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1] The activation of these receptors, particularly TrkA by NGF, plays a crucial role in the signaling pathways that mediate pain and inflammation.[1] In chronic pain states, elevated levels of neurotrophins lead to the sensitization of peripheral nociceptors, contributing to hyperalgesia and allodynia. Therefore, the inhibition of Trk signaling presents a promising therapeutic strategy for the management of chronic pain.[1]
This compound was developed as a potent, selective, and peripherally restricted pan-Trk inhibitor. Its design aims to block the activity of all three Trk receptors at the periphery, thereby dampening pain signals at their source while avoiding the potential CNS-related adverse effects associated with brain-penetrant Trk inhibitors.[1]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptors, it prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways. This blockade of Trk signaling in peripheral neurons is hypothesized to reduce the sensitization of nociceptors and thereby produce an anti-hyperalgesic effect.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| TrkA | Biochemical (HTRF) | 0.5 |
| TrkB | Biochemical (HTRF) | 0.3 |
| TrkC | Biochemical (HTRF) | 0.3 |
| TrkA | Cellular (pTrkA) | 7.7 |
| TrkB | Cellular (pTrkB) | 15 |
| TrkC | Cellular (pTrkC) | 3.9 |
Data sourced from J Med Chem. 2018 Aug 9;61(15):6779-6800.[1]
Table 2: Kinase Selectivity of this compound
| Kinase | % Inhibition at 1 µM |
|---|---|
| >200 Kinases | < 50% |
This compound was screened against a panel of over 200 kinases and showed minimal off-target activity, highlighting its high selectivity for the Trk family. Data sourced from J Med Chem. 2018 Aug 9;61(15):6779-6800.[1]
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng.h/mL) | F (%) |
|---|---|---|---|---|---|---|
| Rat | IV | 1 | - | - | 134 | - |
| Rat | PO | 3 | 0.5 | 108 | 212 | 47 |
| Dog | IV | 0.5 | - | - | 145 | - |
| Dog | PO | 1 | 0.8 | 62 | 165 | 76 |
Data sourced from J Med Chem. 2018 Aug 9;61(15):6779-6800.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and general knowledge of the techniques.
In Vitro Kinase Inhibition Assay (HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Trk kinases.
Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay was used to measure the inhibition of TrkA, TrkB, and TrkC kinase activity.
-
Reagents:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain.
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP.
-
HTRF KinEASE™ kit (Cisbio) containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the Trk enzyme and the biotinylated substrate in the presence of varying concentrations of this compound or DMSO vehicle control.
-
The reaction is incubated at room temperature for a specified time (e.g., 10-30 minutes).
-
The reaction is stopped by the addition of an EDTA-containing detection buffer, which also contains the HTRF donor and acceptor reagents.
-
After a further incubation period (e.g., 60 minutes) at room temperature to allow for antibody-antigen binding, the fluorescence is measured with excitation at 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value using a non-linear regression model.[2][3][4][5][6]
-
Cellular Trk Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit neurotrophin-induced Trk phosphorylation in a cellular context.
Methodology: An assay to measure the phosphorylation of TrkA in response to NGF stimulation in a suitable cell line (e.g., sensory neurons or engineered cell lines expressing TrkA).
-
Reagents:
-
Cell line expressing the target Trk receptor (e.g., primary dorsal root ganglion neurons or a cell line such as PC12).
-
Cell culture medium.
-
Nerve Growth Factor (NGF) or other appropriate neurotrophin.
-
This compound serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Trk (pan-Tyr), anti-total Trk.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Cells are serum-starved for a period (e.g., 2-4 hours) to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with a specific concentration of NGF (e.g., 25-100 ng/mL) for a short period (e.g., 15 minutes) at 37°C.[7]
-
The stimulation is stopped by washing with ice-cold PBS and lysing the cells.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against phospho-Trk and total Trk.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified, and the ratio of phospho-Trk to total Trk is calculated to determine the IC50 for inhibition of cellular Trk phosphorylation.[8][9][10][11]
-
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in preclinical species.
Methodology: this compound is administered to rats and dogs via both intravenous (IV) and oral (PO) routes, and plasma concentrations are measured over time.
-
Animals:
-
Male Sprague-Dawley rats.
-
Male Beagle dogs.
-
-
Procedure:
-
For IV administration, this compound is formulated in a suitable vehicle and administered as a bolus dose.
-
For PO administration, this compound is formulated as a suspension or solution and administered by oral gavage.
-
Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma is separated by centrifugation.
-
The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, F%) are calculated using appropriate software (e.g., Phoenix WinNonlin).
-
Assessment of Brain Penetration
Objective: To evaluate the extent to which this compound crosses the blood-brain barrier.
Methodology: The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are determined in rats.
-
Procedure:
-
Rats are dosed with this compound.
-
At a specific time point post-dosing (e.g., at Tmax), animals are euthanized, and both blood and brain tissue are collected.
-
Plasma is prepared from the blood samples.
-
Brain tissue is homogenized.
-
The concentration of this compound in both plasma and brain homogenate is measured by LC-MS/MS.
-
The fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using an in vitro method such as equilibrium dialysis.
-
Kp is calculated as the total concentration in the brain divided by the total concentration in plasma.
-
Kp,uu is calculated as Kp * (fu,plasma / fu,brain). A low Kp,uu value indicates that the compound is peripherally restricted.[12][13][14][15][16]
-
Mandatory Visualizations
Conclusion
This compound is a potent, selective, and orally bioavailable pan-Trk inhibitor with peripherally restricted properties. The preclinical data strongly support its potential as a therapeutic agent for the treatment of chronic pain by targeting the neurotrophin-Trk signaling axis in the peripheral nervous system. The detailed experimental protocols provided in this guide offer a framework for further investigation into the pharmacology of this compound and other pan-Trk inhibitors. While the available data is promising, further studies, including clinical trials, would be necessary to establish the safety and efficacy of this compound in humans. As of the writing of this guide, no clinical trial data for this compound has been made publicly available.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. domainex.co.uk [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]
- 8. TrkA Expression in the CNS: Evidence for the Existence of Several Novel NGF-Responsive CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocytosis of Activated TrkA: Evidence that Nerve Growth Factor Induces Formation of Signaling Endosomes | Journal of Neuroscience [jneurosci.org]
- 10. NGF signaling in sensory neurons: evidence that early endosomes carry NGF retrograde signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
PF-06737007: A Technical Guide for Researchers
This document provides a comprehensive technical overview of PF-06737007, a potent pan-Tropomyosin Receptor Kinase (Trk) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor developed by Pfizer for research in kinase and phosphatase biology.[1] Its chemical structure and key identifying information are detailed below.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | 2-((3R,4S)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yloxy)-4-(2-hydroxy-2-methylpropoxy)benzamide | [1] |
| CAS Number | 1863905-38-7 | [1] |
| Chemical Formula | C₂₅H₂₈F₄N₂O₆ | [1] |
| Molecular Weight | 528.49 g/mol | [1] |
| SMILES String | F[C@@H]1CN(C(CC2=CC=C(OC(F)(F)F)C=C2)=O)CC[C@@H]1OC3=C(C(N)=O)C=CC(OCC(C)(C)O)=C3 | [1] |
| InChI Key | AUTGNDRENPBZKA-UXHICEINSA-N | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Physical Form | White to beige powder | [1] |
| Solubility | 25 mg/mL in DMSO (clear solution) | [1] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| pKa | Not publicly available | |
| Storage | Room temperature | [1] |
Mechanism of Action
This compound is a potent and selective pan-Trk inhibitor, targeting the family of neurotrophin receptors TrkA, TrkB, and TrkC. These receptors are crucial for the development and survival of neurons and are implicated in various cancers when their signaling is dysregulated, often due to gene fusions.
By inhibiting the kinase activity of TrkA, TrkB, and TrkC, this compound blocks the downstream signaling cascades that promote cell proliferation and survival. The primary signaling pathways affected are the Ras-MAPK-ERK and the PI3K-Akt pathways.
References
In-Depth Technical Guide to PF-06737007 (CAS Number 1863905-38-7): A Potent Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06737007 is a potent and selective small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, demonstrating nanomolar efficacy against TrkA, TrkB, and TrkC. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in their exploration of this compound for potential therapeutic applications, particularly in oncology and pain management.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1863905-38-7 |
| Molecular Formula | C₂₅H₂₈F₄N₂O₆ |
| Molecular Weight | 528.49 g/mol |
| Synonyms | 2-((3R,4S)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yloxy)-4-(2-hydroxy-2-methylpropoxy)benzamide |
| Primary Target | Pan-Trk (TrkA, TrkB, TrkC) |
Mechanism of Action: Inhibition of the Trk Signaling Pathway
This compound exerts its biological effects through the potent inhibition of the Trk family of receptor tyrosine kinases. Neurotrophins, upon binding to their respective Trk receptors, induce receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and proliferation. In certain cancers, chromosomal rearrangements can lead to the expression of Trk fusion proteins, resulting in constitutively active, ligand-independent signaling that drives tumor growth and survival.
By competitively binding to the ATP-binding site of the Trk kinase domain, this compound blocks the autophosphorylation and subsequent activation of these downstream pathways. This inhibition of aberrant Trk signaling forms the basis of its potential therapeutic utility in Trk fusion-positive cancers and in conditions characterized by neurotrophin-mediated hypersensitivity, such as chronic pain.
Figure 1: Trk Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized in cell-based assays, demonstrating its efficacy against all three members of the Trk family.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (nM) |
| TrkA | Cell-based | 7.7[1][2] |
| TrkB | Cell-based | 15[1][2] |
| TrkC | Cell-based | 3.9[1][2] |
Table 2: Kinase Selectivity Profile
| Kinase | Concentration (µM) | % Inhibition |
| TrkA | 1 | >95[1] |
| Other Kinases | 1 | <40[1] |
Note: A comprehensive panel of the "other kinases" tested is not publicly available at this time.
Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory activity of compounds like this compound. Specific parameters may require optimization based on the cell line and laboratory conditions.
Cell-Based Trk Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cellular context.
Figure 2: Workflow for a Cell-Based Trk Inhibition Assay.
Materials:
-
Trk-expressing cell line (e.g., NIH-3T3 cells stably expressing TrkA, TrkB, or TrkC)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cognate neurotrophin (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Phospho-Trk and Total-Trk antibodies
-
ELISA or Western blot reagents
Procedure:
-
Cell Seeding: Seed the Trk-expressing cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a cell culture medium.
-
Compound Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).
-
Neurotrophin Stimulation: After a pre-incubation period with the compound, stimulate the cells with the appropriate neurotrophin at a concentration that induces a robust phosphorylation signal.
-
Cell Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them.
-
Detection: Quantify the levels of phosphorylated Trk and total Trk in each well using a suitable method such as ELISA or Western blotting.
-
Data Analysis: Calculate the percentage of inhibition of Trk phosphorylation for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Kinase Selectivity Assay
To assess the selectivity of this compound, its activity can be tested against a broad panel of kinases.
Figure 3: Workflow for an In Vitro Kinase Selectivity Assay.
Procedure:
-
A panel of purified recombinant kinases is prepared in an appropriate assay buffer.
-
This compound is added to the kinases at a fixed concentration (e.g., 1 µM).
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate.
-
After incubation, the kinase activity is measured using a detection method such as ADP-Glo™ (which measures ADP production) or a radiometric assay (which measures the incorporation of ³²P-ATP into the substrate).
-
The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a vehicle control.
Preclinical and Clinical Status
Information regarding in vivo studies, pharmacokinetics, and the clinical trial status of this compound is not extensively available in the public domain. The compound is primarily available for research purposes. Its "anti-hyperalgesic effect" suggests potential investigation in pain models.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis would likely involve a multi-step process culminating in the amide bond formation and ether linkage as suggested by its chemical structure.
Conclusion
This compound is a valuable research tool for studying the role of Trk signaling in various biological processes and disease states. Its high potency and selectivity for the Trk family of kinases make it a suitable candidate for preclinical investigations in Trk-dependent cancers and pain. Further studies are warranted to fully elucidate its therapeutic potential.
References
PF-06737007: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007 is a potent, small-molecule inhibitor primarily investigated for its activity against Tropomyosin receptor kinases (Trk) and the c-Met proto-oncogene. This technical guide provides an in-depth overview of its research applications, mechanism of action, and relevant experimental protocols, designed for professionals in the fields of oncology, neuroscience, and drug discovery.
Core Research Applications
In a research context, this compound serves as a highly selective tool for probing the function of Trk and c-Met signaling pathways. Its primary applications include:
-
Pan-Trk Inhibition: this compound is characterized as a pan-Trk inhibitor, effectively blocking the activity of TrkA, TrkB, and TrkC. This makes it a valuable tool for studying the roles of these neurotrophin receptors in neuronal development, survival, and synaptic plasticity, as well as their involvement in the pathophysiology of various cancers.
-
c-Met Inhibition: The compound also demonstrates inhibitory activity against the c-Met receptor tyrosine kinase. This allows for the investigation of its role in tumor cell proliferation, survival, migration, and invasion, which are hallmarks of cancer progression driven by aberrant c-Met signaling.
-
Negative Control in Kinase Selectivity Studies: Due to its specific kinase inhibition profile, this compound has been utilized as a negative control compound in studies focusing on other kinases. For instance, in research investigating PTK6 inhibitors, this compound, which does not inhibit PTK6, was used to differentiate on-target from off-target effects of the primary compounds under investigation.[1][2]
Mechanism of Action & Signaling Pathways
This compound exerts its effects by competing with ATP for the binding site in the catalytic kinase domain of its target receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.
Trk Signaling Pathway
Tropomyosin receptor kinases are activated by neurotrophins, leading to the activation of several key downstream pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways. These pathways are crucial for neuronal cell survival, differentiation, and proliferation. In the context of cancer, aberrant Trk signaling, often through gene fusions, can drive tumor growth and survival.
Caption: Trk signaling pathway and the inhibitory action of this compound.
c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways. Dysregulation of this pathway is a key driver in many human cancers.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in cell-based assays.
| Target | IC50 (nM) |
| TrkA | 7.7 |
| TrkB | 15 |
| TrkC | 3.9 |
Data sourced from commercially available technical data sheets.
Experimental Protocols
The following are representative protocols for assays in which this compound can be utilized. These are based on methodologies described in the literature for similar compounds and specific applications of this compound.
Cell Growth Inhibition Assay (CellTiter-Glo®)
This protocol is adapted from studies using this compound to assess off-target effects on cell proliferation.[2]
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the cell viability assay.
Immunofluorescence Staining for Protein Phosphorylation
This protocol is based on the methodology used to assess the on-target effects of kinase inhibitors by observing changes in protein phosphorylation within cells.[2]
Objective: To visualize the effect of this compound on the phosphorylation of a target protein (e.g., Trk or a downstream effector) in cells.
Materials:
-
This compound (solubilized in DMSO)
-
Cell line of interest grown on coverslips in a 24-well plate
-
Complete cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the phosphorylated target protein (e.g., anti-pTrkA)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: a. Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. b. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS.
-
Blocking and Antibody Incubation: a. Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature. b. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash three times with PBS. d. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. e. Wash three times with PBS.
-
Staining and Mounting: a. Stain the nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: a. Visualize the cells using a confocal microscope. b. Capture images at appropriate wavelengths for the fluorescent secondary antibody and DAPI.
-
Analysis: a. Analyze the images to compare the intensity and localization of the phosphoprotein signal between treated and control cells.
Caption: Workflow for immunofluorescence staining of phosphoproteins.
Conclusion
This compound is a valuable pharmacological tool for the investigation of Trk and c-Met signaling pathways. Its high potency and well-defined inhibitory profile make it suitable for a range of in vitro studies, from target validation to elucidating the roles of these kinases in health and disease. The provided protocols offer a starting point for researchers looking to incorporate this compound into their experimental designs. As with any small molecule inhibitor, careful consideration of experimental conditions and appropriate controls are essential for generating robust and reproducible data.
References
In-Depth Technical Guide: Target Selectivity Profile of PF-06737007
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of PF-06737007, a potent pan-Trk inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development, offering a centralized resource for understanding its mechanism of action, on-target potency, and off-target profile.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. This family, comprising TrkA, TrkB, and TrkC, are key regulators of neuronal development, function, and survival. This compound exerts its therapeutic effects by binding to the ATP-binding pocket of the Trk kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been characterized in cell-based assays, demonstrating potent inhibition of all three Trk family members.
| Target | IC50 (nM) |
| TrkA | 7.7[1][2] |
| TrkB | 15[1][2] |
| TrkC | 3.9[1][2] |
| Table 1: In-vitro inhibitory potency of this compound against Trk kinases. |
Beyond its on-target potency, this compound has been shown to possess a high degree of selectivity. In a kinase panel screen, at a concentration of 1 µM, this compound inhibited TrkA by over 95% while not inhibiting any other tested kinase by more than 40%[1]. This indicates a favorable selectivity profile, which is a critical attribute for minimizing off-target related side effects in therapeutic applications. A comprehensive, publicly available kinome scan detailing the full off-target profile across a wider panel of kinases is not available at the time of this writing.
Signaling Pathways
The Trk receptors, upon activation by their cognate neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC), trigger a cascade of intracellular signaling events crucial for neuronal function. By inhibiting Trk autophosphorylation, this compound effectively blocks these downstream pathways.
Experimental Protocols
While specific, detailed protocols for the evaluation of this compound are not publicly available, this section outlines the general methodologies for key experiments used to characterize Trk inhibitors.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.
Objective: To determine the in-vitro inhibitory potency (IC50) of a test compound against a purified kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and an APC-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation. An inhibitor will reduce the phosphorylation, leading to a decrease in the FRET signal.
General Workflow:
Cell-Based Trk Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of Trk receptors in a cellular context.
Objective: To determine the cellular potency of a test compound in inhibiting ligand-induced Trk receptor activation.
Principle: Cells overexpressing a Trk receptor are stimulated with the corresponding neurotrophin to induce receptor dimerization and autophosphorylation. The level of phosphorylated Trk is then quantified, typically using an ELISA-based method or Western blotting.
General Workflow:
Conclusion
This compound is a potent and selective pan-Trk inhibitor. Its well-defined on-target activity and favorable selectivity profile make it a valuable tool for investigating the role of Trk signaling in various biological processes and a promising candidate for therapeutic development in indications driven by Trk pathway dysregulation. Further characterization through comprehensive kinome scanning would provide a more complete understanding of its off-target interaction profile.
References
PF-06737007: A Technical Guide for Investigating Kinase and Phosphatase Dynamics in Trk Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007 is a potent and selective, cell-permeable small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3] Developed by Pfizer for kinase and phosphatase biology research, this compound serves as a critical tool for elucidating the complex signaling networks governed by TrkA, TrkB, and TrkC.[1][4] The Trk receptors are key regulators of neuronal development, survival, and plasticity, and their dysregulation is implicated in various cancers and neurological disorders.[1][4][5]
This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying Trk-mediated signaling pathways. While this compound is a kinase inhibitor, its utility extends to phosphatase biology by enabling the investigation of phosphatases that counteract Trk signaling. By selectively blocking Trk kinase activity, researchers can unmask and characterize the activity of phosphatases that dephosphorylate Trk receptors and their downstream substrates.
Quantitative Data: In Vitro Potency
This compound demonstrates potent inhibition of all three Trk family members in cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | Cell-Based IC50 (nM) |
| TrkA | 7.7 |
| TrkB | 15 |
| TrkC | 3.9 |
| Data sourced from TargetMol and MedChemExpress.[2][3][5] |
Mechanism of Action and Signaling Pathway
The Trk receptors (TrkA, TrkB, and TrkC) are activated by the binding of their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB).[4][6][7] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation initiates the recruitment of adaptor proteins and the stimulation of multiple downstream signaling cascades, primarily:
-
The RAS/MAPK Pathway: Regulates cellular proliferation and differentiation.[4][8]
-
The PI3K/AKT Pathway: Promotes cell survival and growth by inhibiting apoptosis.[4][7]
-
The PLC-γ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling, influencing synaptic plasticity.[4][6][8]
This compound exerts its effect by inhibiting the ATP-binding site of the Trk kinase domain, thereby preventing the autophosphorylation and subsequent activation of these downstream pathways.
Experimental Protocols
Here we provide detailed protocols for utilizing this compound in key experiments.
Biochemical Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant Trk kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain.
-
Poly-Glu,Tyr (4:1) or specific peptide substrate.
-
This compound serial dilutions in DMSO.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then further dilute in kinase reaction buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Trk kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration should be at or near the Km for ATP for the specific kinase).
-
Incubate the plate at room temperature for 1-2 hours.
-
Terminate the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Trk receptor | TargetMol [targetmol.com]
- 4. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 7. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Transduction Pathways through TRK‐A and TRK‐B Receptors in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-06737007: A Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06737007 is a potent, pan-tropomyosin receptor kinase (Trk) inhibitor. The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical mediators of neuronal survival, differentiation, and function. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a diverse range of human cancers. This has spurred the development of targeted therapies aimed at inhibiting Trk kinase activity. This compound has demonstrated potent inhibition of all three Trk isoforms in cellular assays. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro potency, and the general experimental methodologies employed in the characterization of pan-Trk inhibitors.
Introduction to Tropomyosin Receptor Kinases (Trks)
The tropomyosin receptor kinases (Trks) are a family of three high-affinity nerve growth factor receptors: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] These receptors are single-pass transmembrane proteins that play a crucial role in the development and function of the nervous system.[3][4][5] The binding of their cognate neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][6] This activation initiates a cascade of downstream signaling pathways critical for cell survival, proliferation, and differentiation.[3][4][6]
The Role of Trk in Cancer
In recent years, chromosomal rearrangements involving the NTRK genes have been identified as potent oncogenic drivers in a wide array of solid tumors, including lung cancer, colorectal cancer, and various sarcomas.[7] These rearrangements result in the formation of fusion proteins where the Trk kinase domain is constitutively activated, independent of neurotrophin binding. This leads to aberrant activation of downstream signaling pathways, promoting tumor growth and survival. The discovery of these oncogenic fusions has paved the way for the development of "tumor-agnostic" therapies, where treatment is based on a specific genetic alteration rather than the anatomical location of the tumor.[8][9]
This compound: A Pan-Trk Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the Trk kinases, thereby preventing their phosphorylation and subsequent activation. It has been characterized as a pan-Trk inhibitor, meaning it is active against all three Trk isoforms.[10][11]
In Vitro Potency
Quantitative data on the inhibitory activity of this compound in cell-based assays has been reported. The half-maximal inhibitory concentrations (IC50) against the three Trk receptors are summarized in the table below.
| Target | IC50 (nM) |
| TrkA | 7.7[11][12][13] |
| TrkB | 15[11][12][13] |
| TrkC | 3.9[11][12][13] |
Table 1: In Vitro Cellular Potency of this compound
Kinase Selectivity
In a study investigating the role of Protein Tyrosine Kinase 6 (PTK6), this compound was utilized as a negative control compound due to its lack of inhibitory activity against PTK6.[14] This suggests a degree of selectivity of this compound for the Trk family of kinases over at least one other tested kinase.
Trk Signaling Pathways
The activation of Trk receptors initiates three primary downstream signaling cascades that are crucial for mediating their physiological and pathological effects.[3][4][6] A diagrammatic representation of these pathways is provided below.
References
- 1. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. adooq.com [adooq.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PF-06737007: A Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and pharmacological characteristics of PF-06737007, a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound.
Core Molecular Data
This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases. Its fundamental physicochemical properties are summarized below.
| Property | Value |
| Molecular Weight | 528.49 |
| Chemical Formula | C₂₅H₂₈F₄N₂O₆ |
Mechanism of Action and Signaling Pathway
This compound functions as a pan-Trk inhibitor, effectively targeting TrkA, TrkB, and TrkC. The binding of neurotrophins (like NGF, BDNF, and NT-3) to their respective Trk receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell survival, proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of the Trk receptors. This action prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. The inhibition of these pathways ultimately leads to the suppression of tumor cell growth and the induction of apoptosis.
Below is a diagram illustrating the Trk signaling pathway and the point of inhibition by this compound.
Trk Signaling Pathway and Inhibition by this compound
Quantitative Data
This compound demonstrates potent inhibitory activity against the Trk kinase family in cellular assays.
| Target | IC₅₀ (nM) |
| TrkA | 7.7 |
| TrkB | 15 |
| TrkC | 3.9 |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are based on established methods for evaluating pan-Trk inhibitors.
In Vitro Experimental Protocols
1. Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay determines the anti-proliferative activity of this compound in a cellular context. Ba/F3 cells, a murine pro-B cell line, are engineered to express a constitutively active Trk fusion protein, making their survival dependent on Trk signaling.
-
Cell Culture: Ba/F3 cells stably expressing a Trk fusion protein (e.g., ETV6-NTRK1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells/well.
-
This compound is serially diluted and added to the wells.
-
Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
-
Data Analysis: Luminescence is measured using a plate reader. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.
2. Western Blot Analysis of Trk Signaling
This method is used to confirm the inhibition of Trk autophosphorylation and downstream signaling pathways.
-
Cell Culture and Treatment: A cell line with a known NTRK fusion (e.g., KM12) is cultured to 70-80% confluency. Cells are serum-starved for 4-6 hours and then treated with varying concentrations of this compound for 2 hours.
-
Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Trk (Tyr490), total Trk, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Band intensities are quantified using densitometry software.
In Vivo Experimental Protocol
Xenograft Tumor Model in Rats
This protocol describes an in vivo efficacy study using a xenograft model to evaluate the anti-tumor activity of this compound.
-
Animal Model: Female athymic nude rats (6-8 weeks old) are used.
-
Tumor Implantation: KM12 cells (a human colorectal cancer cell line with a TPM3-NTRK1 fusion) are harvested and suspended in a 1:1 mixture of PBS and Matrigel. 5 x 10⁶ cells are subcutaneously injected into the flank of each rat.
-
Treatment: When tumors reach an average volume of 150-200 mm³, the animals are randomized into vehicle control and treatment groups. This compound is administered orally (e.g., 10 mg/kg, once daily) in a suitable vehicle.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Pharmacokinetic Analysis: At specified time points after the final dose, blood samples are collected via tail vein for pharmacokinetic analysis. Plasma concentrations of this compound are determined by LC-MS/MS.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance is determined using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Below is a workflow diagram for the in vivo xenograft study.
In Vivo Xenograft Study Workflow
PF-06737007 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on PF-06737007, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. This document outlines its core characteristics, supplier and purchasing information, biochemical activity, relevant signaling pathways, and detailed experimental protocols for its use in a research setting.
Core Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 2-{[(3R,4S)-3-fluoro-1-({4-[2-(trifluoromethoxy)phenyl]acetyl})piperidin-4-yl]oxy}-4-(2-hydroxy-2-methylpropoxy)benzamide | |
| Synonyms | PF06737007 | |
| CAS Number | 1863905-38-7 | |
| Molecular Formula | C25H28F4N2O6 | |
| Molecular Weight | 528.49 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 25 mg/mL, clear |
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. While pricing is often available upon request or requires institutional login, the following suppliers have been identified:
| Supplier | Catalog Number | Available Quantities | Contact for Pricing |
| Sigma-Aldrich | PZ0340 | - | --INVALID-LINK-- |
| Labmix24 | SAF-PZ0340-25MG | 25 mg | --INVALID-LINK-- |
| MedChemExpress | HY-112089 | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| Selleck Chemicals | S8635 | 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| TargetMol | T6949 | 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
Biochemical Activity
This compound is a potent and selective pan-Trk inhibitor, demonstrating activity against all three Tropomyosin receptor kinases: TrkA, TrkB, and TrkC.
| Target | IC50 (in cell-based assays) |
| TrkA | 7.7 nM |
| TrkB | 15 nM |
| TrkC | 3.9 nM |
Trk Signaling Pathway
Tropomyosin receptor kinases are single-pass transmembrane receptors that play a crucial role in neuronal development, survival, and function. Upon binding of their respective neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC), the receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular kinase domains. This activation initiates several downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, differentiation, and survival.
Caption: The Trk signaling pathway is initiated by neurotrophin binding, leading to receptor dimerization and activation of downstream cascades. This compound acts as a pan-Trk inhibitor, blocking the activity of TrkA, TrkB, and TrkC.
Experimental Protocols
The following is a generalized protocol for a biochemical kinase assay to determine the inhibitory activity of this compound against a Trk kinase. This protocol is based on commercially available kinase assay platforms and may require optimization for specific laboratory conditions.
Objective: To determine the IC50 of this compound for a specific Trk kinase.
Materials:
-
Recombinant human Trk kinase (TrkA, TrkB, or TrkC)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(E,Y)4:1)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:5 serial dilutions.
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the Trk kinase and the kinase substrate in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific Trk kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Caption: A typical experimental workflow for determining the IC50 of this compound in a biochemical Trk kinase assay.
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The experimental protocol provided is a general template and may require optimization.
Methodological & Application
Application Notes and Protocols: Utilizing PF-06737007 in Tropomyosin Receptor Kinase (Trk) Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007 is a potent, small molecule inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC. These receptors are critical mediators of neurotrophin signaling, playing essential roles in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of human cancers. The pan-Trk inhibitory activity of this compound makes it a valuable tool for studying the biological consequences of Trk signaling blockade and for preclinical evaluation of Trk-targeted therapies.
These application notes provide a comprehensive guide for the use of this compound in cell-based assays, with a focus on its application as a potent inhibitor of Trk signaling and guidance on appropriate experimental controls.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of TrkA, TrkB, and TrkC, it prevents the autophosphorylation and subsequent activation of the kinase. This blockade of the initial step in Trk receptor activation leads to the inhibition of downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways. In cells where survival and proliferation are dependent on Trk signaling, treatment with this compound is expected to induce cell cycle arrest and/or apoptosis.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against the three Trk kinase isoforms.
| Kinase Target | IC50 (nM) |
| TrkA | 7.7[1] |
| TrkB | 15[1] |
| TrkC | 3.9[1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-based assay.
Mandatory Visualizations
Experimental Protocols
A. Use of this compound as a Negative Control
The ideal negative control for a kinase inhibitor is a structurally related molecule that is inactive against the target kinase. As a specific inactive analog of this compound is not commercially available, the following strategies are recommended for establishing robust negative controls in your experiments:
-
Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved (typically DMSO). This control accounts for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should be kept low (e.g., ≤ 0.1%) and consistent across all experimental conditions.
-
Trk-Independent Cell Line: Utilize a cell line that does not express Trk receptors or is not dependent on Trk signaling for survival and proliferation. In such a cell line, this compound should not elicit a significant biological response at concentrations that are effective in Trk-dependent cells. Any observed effects in the Trk-independent cell line at high concentrations may indicate off-target activity.
B. In Vitro Cell Viability Assay
This protocol describes a method to determine the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Trk-dependent cancer cell line (e.g., KM12 with TPM3-NTRK1 fusion)
-
Trk-independent cancer cell line (for negative control)
-
Complete cell culture medium
-
This compound
-
Vehicle (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Count the cells and adjust the concentration to an appropriate density (e.g., 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Prepare a vehicle control with the same final DMSO concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL of MTT/MTS/CCK-8 solution).
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
C. Western Blot Analysis of Trk Signaling
This protocol outlines the procedure for evaluating the effect of this compound on the phosphorylation of Trk and downstream signaling proteins.
Materials:
-
Trk-dependent cell line
-
6-well cell culture plates
-
This compound
-
Vehicle (DMSO)
-
Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB) - if studying ligand-induced signaling
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies:
-
Phospho-TrkA (Tyr674/675)/TrkB (Tyr706/707)
-
Total TrkA/B/C
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If applicable, serum-starve the cells overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.
-
If studying ligand-induced signaling, stimulate with the appropriate neurotrophin for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
-
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
No inhibition of Trk phosphorylation: Confirm the activity of this compound. Ensure the cell line expresses a functional Trk receptor. Verify the specificity of the phospho-Trk antibody.
-
Inconsistent cell viability results: Ensure uniform cell seeding. Check for compound precipitation at high concentrations. Use cells in the logarithmic growth phase.
Conclusion
This compound is a potent pan-Trk inhibitor that serves as a valuable research tool for investigating Trk-mediated signaling pathways and their role in cancer and other diseases. By employing the detailed protocols and appropriate controls outlined in these application notes, researchers can obtain reliable and reproducible data to advance their understanding of Trk biology and the therapeutic potential of Trk inhibition.
References
Application Notes and Protocols for IRAK4-Targeted Cell-Based Assays
These guidelines provide detailed protocols for cell-based assays to evaluate the activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degraders, such as PF-06737007 (also known as KT-474 or SAR444656). The intended audience for these notes is researchers, scientists, and professionals involved in drug development.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase and scaffold protein in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases.[2][3] IRAK4 degraders, a class of therapeutic agents, function by inducing the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein.[3][4] This mechanism effectively blocks both the kinase and scaffolding functions of IRAK4, leading to the inhibition of downstream inflammatory signaling.[2][5]
These application notes detail the protocols for assessing the in vitro efficacy of IRAK4 degraders by quantifying IRAK4 protein degradation and measuring the subsequent inhibition of pro-inflammatory cytokine production.
Signaling Pathway
The IL-1R/TLR signaling cascade initiated by ligand binding leads to the recruitment of MyD88 and IRAK family proteins, forming the Myddosome complex.[5] IRAK4 plays a crucial role in this complex by phosphorylating IRAK1, which in turn activates downstream pathways, including the NF-κB and MAPK pathways, culminating in the production of inflammatory cytokines like IL-6 and IL-8.[2] IRAK4 degraders disrupt this entire cascade by eliminating the IRAK4 protein.
Experimental Protocols
In Vitro IRAK4 Degradation Assay
This assay quantifies the extent of IRAK4 protein degradation in various cell types following treatment with an IRAK4 degrader.
Materials:
-
Cell Lines: Human Peripheral Blood Mononuclear Cells (PBMCs), THP-1 (monocytic cell line), keratinocytes, or fibroblasts.[2][4]
-
Compound: this compound (or other IRAK4 degrader) and an inactive control (e.g., lacking a functional E3 ligase binder).[2][4]
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, lysis buffer, protease inhibitors, BCA protein assay kit, primary antibody against IRAK4, loading control antibody (e.g., GAPDH), and HRP-conjugated secondary antibody.
-
Equipment: Cell culture incubator, centrifuge, western blot apparatus, and imaging system.
Protocol:
-
Cell Culture: Culture the selected cell lines under standard conditions. For PBMCs, isolate from healthy human donors.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 200,000 cells/well in a 96-well plate for PBMCs).[4]
-
Compound Treatment: Treat the cells with a serial dilution of the IRAK4 degrader and the inactive control. Include a vehicle-only control. Typical concentrations for potent degraders like KT-474 are in the nanomolar range (e.g., DC50 of ~1 nM and DC90 of ~30 nM in PBMCs).[2]
-
Incubation: Incubate the treated cells for various time points (e.g., 24, 48, 72, and 96 hours) to assess the kinetics of degradation.[2]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IRAK4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
-
Data Analysis: Normalize the IRAK4 band intensity to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
IL-1β Stimulation Assay for Cytokine Inhibition
This assay measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production following stimulation with IL-1β.
Materials:
-
Cell Lines: PBMCs, keratinocytes, or fibroblasts.[2]
-
Compound: IRAK4 degrader.
-
Reagents: Recombinant human IL-1β, and an ELISA or MSD electrochemiluminescence assay kit for IL-6 and IL-8.[2]
-
Equipment: Cell culture incubator, centrifuge, and plate reader.
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with the IRAK4 degrader as described in the degradation assay protocol (Section 3.1), typically for 24 or 72 hours.[2]
-
Stimulation: Following the incubation with the degrader, stimulate the cells with recombinant human IL-1β (e.g., 12.5 ng/mL) for an additional 24 hours.[2]
-
Supernatant Collection: After the stimulation period, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of IL-6 and IL-8 in the supernatant using an ELISA or MSD electrochemiluminescence assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each treatment condition relative to the IL-1β stimulated, vehicle-treated control.
Data Presentation
The quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: In Vitro IRAK4 Degradation
| Cell Type | Compound Concentration (nM) | Incubation Time (hours) | % IRAK4 Degradation (Mean ± SD) |
| PBMCs | 1 (DC50) | 24 | 50 ± 5 |
| 30 (DC90) | 24 | >90 | |
| 1 | 48 | 55 ± 6 | |
| 30 | 48 | >95 | |
| Keratinocytes | 1 | 24 | 48 ± 7 |
| 30 | 24 | >85 | |
| Fibroblasts | 1 | 24 | 45 ± 8 |
| 30 | 24 | >80 |
Note: The data presented in this table is representative and should be replaced with experimentally derived values.
Table 2: Inhibition of IL-1β Induced Cytokine Production
| Cell Type | Pre-incubation Time (hours) | Cytokine | % Inhibition (at DC90) (Mean ± SD) |
| PBMCs | 24 | IL-6 | >90 |
| 24 | IL-8 | >90 | |
| 72 | IL-6 | >95 | |
| 72 | IL-8 | >95 | |
| Keratinocytes | 24 | IL-6 | >85 |
| 24 | IL-8 | >85 |
Note: The data presented in this table is representative and should be replaced with experimentally derived values.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the cell-based assays.
References
Application Notes and Protocols: PF-06737007 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of PF-06737007, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, in cell culture experiments. The information is intended to guide researchers in utilizing this compound for in vitro studies.
Introduction to this compound
This compound is a selective inhibitor of Trk kinases (TrkA, TrkB, and TrkC), which are key regulators of neuronal development, survival, and function.[1][2] Dysregulation of the Trk signaling pathway has been implicated in various cancers and pain-related disorders. Developed by Pfizer, this compound serves as a valuable tool for investigating the roles of Trk signaling in cellular processes.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in cell-based assays, providing the following half-maximal inhibitory concentrations (IC50).
| Target | IC50 (in cell-based assays) |
| TrkA | 7.7 nM |
| TrkB | 15 nM |
| TrkC | 3.9 nM |
Data sourced from MedChemExpress and TargetMol.[1][2]
Experimental Protocols
General Handling and Storage
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.
Protocol 1: Cell Viability and Growth Inhibition Assay
This protocol is adapted from a study that utilized this compound in breast cancer cell lines.[3][4][5]
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell culture medium and supplements
-
Cell lines of interest (e.g., MDA-MB-231, MDA-MB-453)[3][4][5]
-
96-well clear or white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Include a DMSO-only control (vehicle control) with the same final DMSO concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 6 days).[5]
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Inhibition of Trk Signaling (Western Blot)
Objective: To assess the inhibitory effect of this compound on the phosphorylation of Trk receptors or downstream signaling proteins (e.g., Akt, ERK).
Materials:
-
This compound
-
DMSO
-
Cell line expressing Trk receptors
-
Appropriate neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC)
-
Serum-free cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-Trk, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
-
Compound Treatment and Ligand Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin ligand (e.g., 50 ng/mL NGF) for 15-30 minutes to induce Trk phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated cells to the stimulated control to determine the extent of inhibition.
-
Visualizations
Trk Signaling Pathway
Caption: Overview of the Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability upon treatment with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]
- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers | PLOS One [journals.plos.org]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PF-06737007 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06737007 is a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor. The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal cell survival, differentiation, and function. Dysregulation of the Trk signaling pathway has been implicated in various cancers, making Trk inhibitors like this compound valuable tools for research and potential therapeutic agents. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and outlines protocols for determining its solubility in other common laboratory solvents. Additionally, it describes the canonical Trk signaling pathway inhibited by this compound.
Solubility of this compound
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Proper solubilization ensures accurate and reproducible experimental results.
Quantitative Solubility Data
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| Ethanol | Data not available | - |
| Water | Data not available | - |
| Phosphate-Buffered Saline (PBS) | Data not available | - |
General Recommendations for Solubilization
For optimal results, it is recommended to prepare fresh solutions of this compound. If a stock solution in DMSO is prepared, it should be stored at -20°C or -80°C to minimize degradation. When diluting the DMSO stock solution into aqueous buffers, it is crucial to ensure that the final concentration of DMSO is compatible with the experimental system, as high concentrations of DMSO can have cytotoxic effects.
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol describes the shake-flask method, a common and reliable technique for determining the thermodynamic solubility of a compound.
Materials
-
This compound powder
-
Selected solvents (e.g., Ethanol, Water, PBS pH 7.4)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectrophotometry)
-
Analytical balance
-
Syringe filters (0.22 µm)
-
Pipettes and tips
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent (e.g., add 2 mg of compound to 1 mL of solvent). The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Prepare triplicate samples for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method (or other quantitative technique).
-
Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the standard curve.
-
-
Data Analysis:
-
Calculate the solubility as the average concentration from the triplicate samples. The solubility is typically expressed in mg/mL or µg/mL.
-
Visual Representations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Trk Signaling Pathway and Inhibition by this compound
This compound acts as a pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC. The binding of neurotrophins (like NGF, BDNF, and NT-3/4) to their respective Trk receptors induces receptor dimerization and autophosphorylation of the kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation. This compound inhibits the kinase activity of the Trk receptors, thereby blocking these downstream signaling events.
Caption: Inhibition of the Trk signaling pathway by this compound.
References
Application Notes and Protocols for PF-06737007 in Trk Signaling Pathway Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007 is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC.[1][2][3] The Trk family of receptor tyrosine kinases, encoded by the NTRK1, NTRK2, and NTRK3 genes, are critical mediators of neuronal development, survival, and function. Aberrant activation of Trk signaling, often driven by NTRK gene fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric solid tumors. These oncogenic fusions lead to constitutively active Trk signaling, promoting tumor cell proliferation, survival, and metastasis through downstream pathways such as the Ras/MAPK, PI3K/AKT, and PLC-γ cascades. This compound offers a valuable tool for investigating the therapeutic potential of targeting this pathway.
These application notes provide a comprehensive guide for the utilization of this compound in preclinical studies, including detailed protocols for in vitro and in vivo experiments, and data presentation guidelines to facilitate robust and reproducible research.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Kinase Target | Cell-Based IC50 (nM) | Notes |
| TrkA | 7.7[1][2][3] | Potent inhibition of TrkA. |
| TrkB | 15[1][2][3] | Potent inhibition of TrkB. |
| TrkC | 3.9[1][2][3] | Most potent inhibition against TrkC. |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-based assay.[1][2][3]
Selectivity Profile: this compound demonstrates high selectivity for Trk kinases. In broader kinase screening, it has been shown that at a concentration of 1 µM, this compound inhibits TrkA by over 95% while not inhibiting any other kinase by more than 40%.[2]
Representative In Vivo Efficacy of Pan-Trk Inhibitors
While specific in vivo efficacy data for this compound is not extensively available in the public domain, the following table presents representative data from preclinical studies of other pan-Trk inhibitors to illustrate expected outcomes.
| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer Xenograft | CEP-701 (10 mg/kg, s.c., b.i.d.) | 50-70% | [4] |
| Neuroblastoma Xenograft | Entrectinib | Significant tumor growth inhibition | [5] |
| Rodent and Human Tumor Xenografts | E7010 (25-100 mg/kg, p.o., daily) | 60-99% | [6] |
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway
The Trk signaling pathway is initiated by the binding of neurotrophins (like NGF for TrkA, BDNF and NT-4 for TrkB, and NT-3 for TrkC) to their respective Trk receptors. This leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that regulate cell survival, proliferation, and differentiation.
Caption: Trk Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A systematic approach is crucial for characterizing the activity of this compound. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for the evaluation of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Poly-GT or a suitable peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Kinase Reaction:
-
Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of 2X this compound or vehicle control (kinase buffer with DMSO) to the respective wells.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines with and without NTRK fusions.
Materials:
-
NTRK fusion-positive cell line (e.g., KM12, CUTO-3) and a control cell line.
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
-
Western Blot Analysis of Trk Signaling
Objective: To evaluate the effect of this compound on the phosphorylation of Trk and downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
NTRK fusion-positive cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Trk (pan), anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify band intensities and normalize to the total protein and loading control.
-
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
NTRK fusion-positive cancer cell line
-
Immunodeficient mice (e.g., nude or NOD-SCID)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest and resuspend cells in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.[7]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight.
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Excised tumors can be used for pharmacodynamic analysis (e.g., Western blotting).
-
Animal Handling: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.[8][9][10]
References
- 1. This compound ≥98% (HPLC) | 1863905-38-7 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Trk receptor | TargetMol [targetmol.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the inhibitory activity of kinase inhibitors, with a specific focus on PF-06737007 as a pan-Trk inhibitor and a general protocol for assessing IRAK4 kinase inhibition.
Part 1: this compound - A Pan-Trk Kinase Inhibitor
This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C. The following data summarizes its inhibitory activity.
Data Presentation: this compound Inhibition Profile
| Kinase Target | IC50 (nM) |
| TrkA | 7.7 |
| TrkB | 15 |
| TrkC | 3.9 |
Signaling Pathway
The Trk signaling pathway plays a crucial role in neuronal survival, differentiation, and function. Ligand binding to the Trk receptor induces dimerization and autophosphorylation of the kinase domain, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways. This compound inhibits this initial phosphorylation event.
Caption: Trk Signaling Pathway and Inhibition by this compound.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for this compound
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of this compound to Trk kinases.[1]
Objective: To determine the IC50 value of this compound for TrkA, TrkB, and TrkC kinases.
Materials:
-
TrkA, TrkB, or TrkC enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (ATP-competitive, fluorescently labeled)
-
This compound
-
Assay Buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Experimental Workflow
Caption: LanthaScreen™ Kinase Binding Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve a 3X final concentration.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the respective Trk kinase and the Eu-anti-Tag antibody in assay buffer.
-
Tracer Preparation: Prepare a 3X solution of the kinase tracer in assay buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the this compound dilution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET plate reader, measuring emission at two wavelengths (e.g., acceptor and donor emission).
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition at each compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: General Protocol for IRAK4 Kinase Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a critical component of the innate immune signaling pathway.[2] The following protocol provides a general method for assessing the activity of IRAK4 inhibitors.
Signaling Pathway
Activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R) leads to the recruitment of MyD88, which in turn recruits IRAK4. IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines.[2][3]
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Experimental Protocol: Transcreener® ADP² FP Kinase Assay for IRAK4
This protocol outlines a high-throughput screening (HTS) compatible assay that measures the ADP produced by the kinase reaction.[4][5]
Objective: To determine the potency of a test compound to inhibit IRAK4 kinase activity by quantifying ADP production.
Materials:
-
IRAK4 enzyme (recombinant)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Test Compound
-
Transcreener® ADP² FP Assay Kit (containing ADP Alexa 594 Tracer and ADP² Antibody)
-
Assay Buffer
-
384-well microplates
-
Fluorescence polarization plate reader
Experimental Workflow
Caption: Transcreener® ADP² FP Kinase Assay Workflow.
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compound into a 384-well plate.
-
Kinase Reaction Initiation: Add a mixture of IRAK4 enzyme, MBP substrate, and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for ADP production.
-
Detection: Add the Transcreener® ADP² detection mixture (ADP Alexa 594 Tracer and ADP² Antibody) to each well. This will stop the kinase reaction.
-
Incubation: Incubate the plate for a short period to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the fluorescence polarization (FP) signal on a compatible plate reader.
-
Data Analysis: Convert the FP values to the concentration of ADP produced using a standard curve. Plot the ADP concentration against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
References
Application Notes and Protocols: Measuring the IC50 of PF-06737007 for TrkA, TrkB, and TrkC
Abstract: This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of PF-06737007 against the tropomyosin receptor kinases (Trk) A, B, and C. The provided methodologies are intended for researchers, scientists, and drug development professionals working on kinase inhibitor profiling and characterization.
Introduction
This compound is a potent pan-Trk inhibitor.[1][2][3][4] The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors like this compound valuable research tools and potential therapeutic agents. Accurate determination of the IC50 of this compound for each Trk isoform is essential for its characterization.
These application notes describe two primary methodologies for IC50 determination: a biochemical assay using purified recombinant Trk kinases and a cell-based assay to assess the compound's activity in a more physiologically relevant context.
Quantitative Data Summary
The inhibitory activity of this compound on TrkA, TrkB, and TrkC has been determined in cell-based assays. The reported IC50 values are summarized in the table below for easy comparison.
| Target Kinase | This compound IC50 (nM) |
| TrkA | 7.7 |
| TrkB | 15 |
| TrkC | 3.9 |
Note: The IC50 values are derived from cell-based assays as reported in the cited literature.[1][2][3][4]
Signaling Pathway
The Trk receptors are activated by the binding of neurotrophins, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, primarily the Ras/MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.
References
Troubleshooting & Optimization
PF-06737007 not dissolving properly in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and dissolution of PF-06737007. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC. It is provided as a white to beige powder.
Q2: What is the known solubility of this compound?
Q3: The vial of this compound appears to be empty. Is this normal?
Yes, this is common for lyophilized or powdered compounds supplied in small quantities. The compound may be present as a thin film or small amount of powder at the bottom or on the walls of the vial. Always proceed with the dissolution protocol by adding the solvent directly to the vial.
Q4: My this compound solution in DMSO is cloudy or has precipitates. What should I do?
A cloudy appearance or the presence of precipitates indicates that the compound is not fully dissolved or has precipitated out. This can occur if the solubility limit has been exceeded or due to improper storage. Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results. Please refer to the troubleshooting guide below for steps to address this issue.
Solubility and Solution Preparation
Quantitative Solubility Data
| Solvent | Known Concentration | Appearance |
| DMSO | 25 mg/mL | Clear solution |
| Ethanol | Data not available | - |
| PBS (pH 7.4) | Data not available | - |
| Water | Data not available | - |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol is a general guideline for preparing a stock solution of this compound.
Materials:
-
Vial of this compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required volume of DMSO:
-
The molecular weight of this compound is 528.49 g/mol .
-
To prepare a 10 mM stock solution, you will need to dissolve 5.285 mg of this compound in 1 mL of DMSO.
-
Adjust the volume based on the amount of this compound in your vial. For example, for 1 mg of this compound, you would add 189.2 µL of DMSO.
-
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 10-15 minutes.
-
If solubility issues persist, gentle warming of the solution in a 37°C water bath for 5-10 minutes may be attempted. However, be cautious as prolonged heating may degrade the compound.
-
-
Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage, protected from light.
-
Troubleshooting Guide
If you encounter issues with dissolving this compound, please follow the troubleshooting workflow below.
Technical Support Center: Troubleshooting Unexpected Results with STING Inhibitor Treatment
Disclaimer: Information regarding a specific compound designated "PF-06737007" is not publicly available. This technical support guide has been developed for researchers working with small molecule inhibitors of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. The troubleshooting advice, protocols, and data presented here are based on general principles and published data for representative compounds in this class and are intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a STING inhibitor?
A STING inhibitor is designed to block the activation of the STING protein. This protein plays a crucial role in the innate immune response to cytosolic DNA, which can originate from pathogens or from cellular damage.[1][2] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3][4] By inhibiting STING, these compounds aim to reduce this inflammatory response, which can be beneficial in the context of autoimmune or autoinflammatory diseases where the pathway is aberrantly activated.[1][5]
Q2: What are the expected downstream effects of successful STING inhibition?
Successful inhibition of STING should lead to a measurable decrease in the phosphorylation of downstream targets, primarily IRF3 and TBK1. Consequently, this will result in reduced transcription and secretion of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) in response to a STING agonist (e.g., cGAMP, dsDNA).
Q3: Are there known off-target effects for STING inhibitors?
As with many kinase inhibitors and signaling pathway modulators, off-target effects are a possibility and can be compound-specific.[6][7] These can arise from interactions with other cellular proteins, leading to unintended biological consequences.[6] It is crucial to perform counter-screening and control experiments to identify and characterize any potential off-target activities. Common off-target effects could manifest as unexpected cytotoxicity, modulation of unrelated signaling pathways, or paradoxical activation of inflammatory responses under certain conditions.
Troubleshooting Guide
Issue 1: No or reduced inhibition of STING activity.
Q: I am not observing the expected decrease in IFN-β production after treating my cells with a STING inhibitor and stimulating with cGAMP. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Instability or Degradation:
-
Action: Ensure the compound has been stored correctly (temperature, light exposure). Prepare fresh stock solutions and dilute to the working concentration immediately before use.
-
-
Incorrect Dosing or IC50:
-
Action: Verify the concentration range used. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific cell type and assay conditions. Refer to the table below for typical IC50 values.
-
-
Cell Permeability Issues:
-
Action: If using a cell-based assay, confirm that the compound is cell-permeable. If not, consider using a permeabilizing agent (with appropriate controls) or switching to a cell-free assay system.
-
-
Assay Interference:
-
Action: The compound may interfere with the assay readout (e.g., luciferase reporter, ELISA). Run controls with the compound in the absence of cell lysate or target protein to check for direct effects on the assay components.
-
-
Suboptimal Stimulation:
-
Action: Ensure that the STING agonist (e.g., cGAMP) is potent and used at a concentration that elicits a robust response in your positive controls.
-
Issue 2: High cell toxicity observed.
Q: My cells are showing significant death after treatment with the STING inhibitor, even at concentrations where I expect to see specific inhibition. How can I address this?
Possible Causes and Troubleshooting Steps:
-
Off-Target Cytotoxicity:
-
Action: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which the compound induces cell death (CC50). Compare the CC50 to the IC50 to calculate the selectivity index (SI = CC50 / IC50). A low SI indicates that the observed effect may be due to general toxicity rather than specific STING inhibition.
-
-
Solvent Toxicity:
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.5%). Run a vehicle control with the same solvent concentration as your highest compound dose.
-
-
Interaction with Culture Media:
-
Action: Some compounds can interact with components in the cell culture medium. Test the compound's stability and activity in different media formulations.
-
Data Summary Tables
Table 1: In Vitro Potency of a Representative STING Inhibitor
| Assay Type | Cell Line | Stimulant | IC50 (nM) |
| IFN-β Reporter Assay | THP1-Dual™ | cGAMP | 50 |
| p-IRF3 Western Blot | Primary Macrophages | dsDNA | 75 |
| IL-6 ELISA | Mouse Embryonic Fibroblasts | cGAMP | 60 |
Table 2: Cytotoxicity and Selectivity Profile
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) |
| THP-1 | MTT | > 25 | > 500 |
| Primary Macrophages | LDH Release | 15 | 200 |
| HEK293T | MTT | > 25 | N/A |
Experimental Protocols
Protocol 1: STING Inhibition Measurement using a Reporter Assay
-
Cell Seeding: Seed THP1-Dual™ cells (or another appropriate reporter cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the STING inhibitor in culture medium. Add the diluted compound to the cells and incubate for 1 hour.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 24 hours.
-
Reporter Gene Assay: Measure the activity of the secreted luciferase reporter in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to the vehicle-treated control and plot the dose-response curve to calculate the IC50.
Protocol 2: Western Blot for Phospho-IRF3
-
Cell Culture and Treatment: Plate primary macrophages and treat with the STING inhibitor as described above.
-
Stimulation: Stimulate with a STING agonist for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IRF3 (Ser366) and total IRF3 overnight. Use a loading control like β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The cGAS-STING signaling pathway and the point of inhibition.
Caption: Workflow for an in vitro STING inhibition assay.
Caption: A decision tree for troubleshooting high cytotoxicity.
References
- 1. The cGAS-STING pathway: The role of self-DNA sensing in inflammatory lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cGAS-STING Pathway: A Promising Immunotherapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IUPHAR ECR review: The cGAS-STING pathway: Novel functions beyond innate immune and emerging therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PF-06737007 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing PF-06737007, a potent pan-Trk inhibitor. While specific proprietary data on the off-target effects of this compound is not publicly available, this guide offers troubleshooting strategies and answers to frequently asked questions based on established principles of kinase inhibitor research. This information is intended to help researchers anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target activities of this compound?
This compound is a pan-tropomyosin-related kinase (Trk) inhibitor with high potency against TrkA, TrkB, and TrkC. In cell-based assays, it has demonstrated the following IC50 values:
| Target | IC50 (nM) |
| TrkA | 7.7 |
| TrkB | 15 |
| TrkC | 3.9 |
Q2: Is there any public information on the broader kinase selectivity profile (kinome scan) of this compound?
Currently, there is no publicly accessible data detailing the comprehensive kinase selectivity profile of this compound against a wide panel of kinases. Such studies, often referred to as kinome scans, are typically conducted during preclinical development to identify potential off-target interactions. This information remains proprietary to the manufacturer.
Q3: What are the potential implications of using a kinase inhibitor with an unknown off-target profile in my experiments?
Q4: How can I proactively assess potential off-target effects of this compound in my specific experimental model?
While a full kinome scan may not be feasible for individual labs, several strategies can be employed to investigate potential off-target effects:
-
Phenotypic Rescue Experiments: If you observe a specific phenotype upon treatment with this compound, attempt to rescue this phenotype by overexpressing a constitutively active form of the intended target (TrkA, TrkB, or TrkC) or by introducing a drug-resistant mutant of the target. If the phenotype is not rescued, it may suggest the involvement of an off-target.
-
Use of Structurally Unrelated Trk Inhibitors: Compare the effects of this compound with those of other structurally distinct pan-Trk inhibitors. If different inhibitors with the same on-target activity produce divergent phenotypes, it could indicate differing off-target profiles.
-
Downstream Signaling Analysis: Profile the phosphorylation status of key signaling proteins downstream of Trk receptors (e.g., Akt, MAPK/ERK, PLCγ). Additionally, examine signaling pathways that are commonly affected by off-target activities of kinase inhibitors (e.g., pathways regulated by Src family kinases, PI3K, etc.). Unexplained changes in these pathways could point to off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (related to off-targets) | Recommended Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability at Low Concentrations | Inhibition of essential "housekeeping" kinases or other critical cellular proteins. | 1. Perform a dose-response curve to determine the precise IC50 for toxicity. 2. Compare the toxic concentration with the on-target inhibition concentration. 3. Use a structurally unrelated Trk inhibitor to see if the toxicity is recapitulated. 4. Analyze markers of apoptosis and cell cycle arrest. |
| Phenotype is Inconsistent with Known Trk Signaling Roles | The observed phenotype is mediated by an off-target kinase. | 1. Conduct a thorough literature review of the observed phenotype to identify potential alternative signaling pathways. 2. Perform rescue experiments as described in the FAQs. 3. Utilize pathway analysis tools to investigate potential off-target signaling networks. |
| Conflicting Results with Other Trk Inhibitors | The different inhibitors have distinct off-target profiles that contribute to the observed phenotypes. | 1. Carefully document the experimental conditions and concentrations used for each inhibitor. 2. Analyze the known selectivity profiles of the other inhibitors, if available, to identify potential differentiating off-targets. 3. Consider using siRNA or shRNA to specifically knock down Trk receptors as an orthogonal approach to validate on-target effects. |
Experimental Protocols
General Protocol for Assessing Kinase Inhibitor Selectivity in a Cellular Context
This workflow provides a conceptual framework for investigating the on- and off-target effects of a kinase inhibitor like this compound within a specific experimental system.
Caption: A logical workflow for characterizing the effects of a kinase inhibitor and investigating potential off-target contributions.
Signaling Pathways
Simplified Trk Signaling Pathway
Understanding the canonical Trk signaling pathway is crucial for designing experiments to probe on-target effects of this compound.
Caption: Overview of the primary signaling pathways activated by Trk receptors, which are inhibited by this compound.
Disclaimer: This information is intended for research purposes only and is not a substitute for a comprehensive preclinical safety and selectivity assessment. Researchers should exercise caution in interpreting their results and consider the potential for off-target effects when using this compound.
Technical Support Center: Optimizing PF-06737007 Incubation Time for Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time of the pan-Trk inhibitor, PF-06737007, for various in vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-Trk inhibitor. It targets the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are key regulators of neuronal development and function. In several cancers, fusions involving the NTRK genes lead to the expression of constitutively active Trk fusion proteins that drive tumor growth. This compound inhibits the kinase activity of these Trk proteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Q2: How do I determine the optimal incubation time for this compound in my assay?
A2: The optimal incubation time for this compound is dependent on several factors, including the cell type, the specific assay being performed, and the concentration of the inhibitor. For assays measuring the inhibition of downstream signaling pathways (e.g., phosphorylation of ERK or Akt), shorter incubation times of 2 to 4 hours are often sufficient.[1] For cell viability or proliferation assays, longer incubation times of 72 hours are typically required to observe a significant effect.[1][2][3] A time-course experiment is the best approach to determine the optimal incubation time for your specific experimental conditions.
Q3: What are some common issues I might encounter when working with this compound and how can I troubleshoot them?
A3: Common issues include compound precipitation, high background in western blots, and the development of drug resistance. To address compound precipitation, ensure the final DMSO concentration is low (typically <0.5%) and consider the use of a co-solvent if needed.[2] For high background in western blots, optimizing antibody concentrations and blocking conditions is crucial. If you observe decreased sensitivity to the inhibitor over time, it may indicate the development of on-target resistance through mutations in the NTRK kinase domain or off-target resistance via activation of bypass signaling pathways.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in Western Blot for phospho-proteins (e.g., p-ERK, p-Akt) | - Inefficient blocking- Primary or secondary antibody concentration too high- Insufficient washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate primary and secondary antibody concentrations to find the optimal dilution.- Increase the number and duration of washes with TBST. |
| Compound precipitation in cell culture media | - Poor solubility of this compound in aqueous solutions- Final DMSO concentration is too high | - Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).[2]- Prepare fresh dilutions from a concentrated stock solution for each experiment.- If solubility issues persist, consider using a validated co-solvent.[2] |
| Inconsistent or non-reproducible results in cell viability assays | - Uneven cell seeding- Edge effects in multi-well plates- Variation in incubation time or compound concentration | - Ensure a single-cell suspension and proper mixing before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.- Maintain consistent experimental parameters across all replicates and experiments. |
| Decreased sensitivity to this compound over time | - Development of on-target resistance (mutations in the NTRK kinase domain)- Activation of off-target bypass signaling pathways | - Sequence the NTRK kinase domain in the resistant cells to check for mutations.[4]- Perform a western blot to analyze the phosphorylation status of key proteins in alternative signaling pathways (e.g., EGFR, MET).[3] |
Experimental Protocols
Protocol 1: Western Blot for Assessing Inhibition of Trk Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of downstream signaling proteins like ERK.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 2-4 hours.[1] Include a vehicle control (DMSO only).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤0.5%.[2]
-
Treat the cells with the different inhibitor concentrations. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][2][3]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Trk Signaling Pathway and the inhibitory action of this compound.
References
How to minimize PF-06737007 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cytotoxicity associated with PF-06737007 in cell line experiments. The following information is based on general principles of in vitro toxicology and may need to be adapted based on your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of in vitro cytotoxicity with small molecule inhibitors like this compound?
Drug-induced cytotoxicity in cell lines can stem from various factors, including:
-
On-target toxicity: The compound may induce cell death by inhibiting its intended molecular target, which might be crucial for cell survival.
-
Off-target toxicity: The compound could interact with other cellular targets besides the intended one, leading to unintended and toxic effects.
-
Metabolic effects: The drug may interfere with essential cellular metabolic pathways, such as mitochondrial respiration, leading to a decrease in cell viability.[1]
-
Oxidative stress: The compound might induce the production of reactive oxygen species (ROS), causing cellular damage.
-
Insolubility and aggregation: At higher concentrations, the compound may precipitate out of solution, and these aggregates can be toxic to cells.
-
Solvent toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.
Q2: How can I determine if the observed cytotoxicity is specific to the intended target of this compound?
To determine if the cytotoxicity is on-target, you can perform several experiments:
-
Rescue experiments: If the compound's target and mechanism are known, attempt to "rescue" the cells from cytotoxicity by adding a downstream product of the inhibited pathway.
-
Target engagement studies: Confirm that this compound is interacting with its intended target at the concentrations that cause cytotoxicity.
-
Use of control compounds: Compare the cytotoxic effects of this compound with an inactive analog or a structurally unrelated inhibitor of the same target.
-
Knockout/Knockdown cell lines: Test the compound's cytotoxicity in cell lines where the target has been genetically removed or its expression is significantly reduced. A lack of cytotoxicity in these cells would suggest on-target toxicity.
Q3: What are the initial steps to troubleshoot high cytotoxicity?
If you observe high cytotoxicity, consider the following initial troubleshooting steps:
-
Confirm the concentration of this compound: Double-check your calculations and dilution series to ensure you are using the intended concentrations.
-
Assess the health of your cells: Ensure your cell line is healthy, free from contamination, and within a low passage number.
-
Optimize solvent concentration: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your drug treatment to rule out solvent-induced toxicity.
-
Reduce incubation time: Shorter exposure times may reduce cytotoxicity while still allowing for the desired biological effect.
-
Lower the seeding density: In some cases, a lower cell density can reduce the apparent cytotoxicity.
Troubleshooting Guides
Issue 1: High background cytotoxicity in untreated or vehicle-treated control wells.
| Possible Cause | Recommended Solution |
| Cell Culture Contamination (e.g., Mycoplasma) | Test for and eliminate any potential contamination. Discard contaminated cultures and start with a fresh, authenticated stock of cells. |
| Unhealthy Cells | Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Optimize cell culture conditions (e.g., media, serum, CO2 levels). |
| High Solvent Concentration | Reduce the final concentration of the solvent (e.g., DMSO) to a non-toxic level, typically below 0.5%. Always include a solvent-only control. |
| Sub-optimal Seeding Density | Optimize the cell seeding density for your specific cell line and assay duration. Over-confluence or very sparse cultures can lead to cell death. |
Issue 2: this compound shows excessive cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Recommended Solution |
| Off-target Effects | Perform a literature search for known off-target effects of similar compounds. Consider using a more specific inhibitor if available. |
| Compound Instability/Degradation | Ensure the compound is stored correctly and is not degraded. Use freshly prepared solutions for experiments. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the compound's mechanism of action. Test the compound in a panel of different cell lines to identify a more suitable model. |
| Mitochondrial Toxicity | Assess mitochondrial function using assays like the MTT assay, but be aware that some compounds can interfere with the assay chemistry.[1] Consider using a non-enzymatic viability assay for comparison.[1] |
| Induction of Apoptosis or Necrosis | Characterize the mode of cell death using assays for apoptosis (e.g., caspase activity, Annexin V staining) or necrosis (e.g., LDH release). |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: A typical experimental workflow for assessing compound cytotoxicity.
Caption: Potential mechanisms of this compound-induced cytotoxicity.
References
Inconsistent PF-06737007 activity in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with PF-06737007, a potent pan-Trk inhibitor. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pan-tropomyosin-related kinase (Trk) inhibitor. It exhibits potent inhibitory activity against TrkA, TrkB, and TrkC, which are receptors involved in neuronal signaling and cancer progression. The primary mechanism of action is the inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways.
Q2: What are the reported IC50 values for this compound against Trk receptors?
In cell-based assays, this compound has demonstrated the following IC50 values:
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of 25 mg/mL. It is supplied as a white to beige powder.
Q4: I am observing inconsistent results between replicate experiments. What are the potential causes?
Inconsistent activity of this compound in replicate experiments can stem from several factors, including:
-
Compound Handling and Storage: Improper storage or repeated freeze-thaw cycles of the compound stock solution can lead to degradation.
-
Cell Culture Variability: Differences in cell passage number, confluency, or overall cell health can significantly impact experimental outcomes.
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or washing steps can introduce variability.
-
Off-Target Effects: Like many kinase inhibitors, this compound could have off-target effects that may vary depending on the cell type and experimental conditions.[4]
-
Reagent Quality: The quality and consistency of reagents, such as cell culture media, serum, and assay components, can influence results.
Troubleshooting Guide for Inconsistent Activity
This guide provides a structured approach to identifying and resolving common issues that lead to variability in experiments using this compound.
Problem: High Variability in IC50 Values Across Replicate Experiments
Possible Cause 1: Compound Integrity and Handling
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Verify Stock Solution Integrity | Prepare a fresh stock solution of this compound in high-purity DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. | Consistent IC50 values in subsequent experiments using the new stock solution. |
| Confirm Compound Purity | If possible, verify the purity of the compound using methods like HPLC. | Purity should be ≥98%. |
| Proper Storage | Store the powder at room temperature and the DMSO stock solution at -20°C or -80°C. | Minimized degradation of the compound over time. |
Possible Cause 2: Cell Culture and Assay Conditions
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Standardize Cell Culture Practices | Use cells within a consistent and low passage number range. Ensure cell confluency is consistent at the time of treatment. Regularly test for mycoplasma contamination. | Reduced variability in the cellular response to the inhibitor. |
| Optimize Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your assay. | A linear and reproducible signal-to-noise ratio in your assay. |
| Review Assay Protocol | Ensure all incubation times, reagent concentrations, and washing steps are performed consistently across all replicates and experiments. | Minimized procedural variability. |
| Serum Concentration | If using serum, be aware that proteins in serum can bind to the compound, reducing its effective concentration. Consider reducing serum concentration or using serum-free media during the treatment period. | More consistent and potentially lower IC50 values. |
Problem: Unexpected or Off-Target Effects
Possible Cause: Non-Specific Activity of the Inhibitor
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Use Control Cell Lines | Include a negative control cell line that does not express Trk receptors to assess off-target effects. | No significant effect of this compound in the control cell line. |
| Perform Target Engagement Assays | Use techniques like Western blotting to confirm the inhibition of Trk receptor phosphorylation (p-Trk) at the expected concentrations. | A dose-dependent decrease in p-Trk levels, confirming on-target activity. |
| Evaluate Downstream Signaling | Assess the phosphorylation status of key downstream signaling proteins such as Akt and ERK to confirm pathway inhibition. | A corresponding decrease in the phosphorylation of downstream effectors. |
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Plot the cell viability data against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol for Western Blotting to Assess Trk Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated Trk (p-Trk). Subsequently, probe with an antibody for total Trk as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-Trk to total Trk at different inhibitor concentrations.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
PF-06737007 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06737007.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pan-tropomyosin-related kinase (Trk) inhibitor.[1] It is also known by its chemical name: 2-((3R,4S)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yloxy)-4-(2-hydroxy-2-methylpropoxy)benzamide.[1] This compound was developed by Pfizer for Kinase Phosphatase Biology research.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at room temperature.[1] It is supplied as a white to beige powder.[1] To ensure stability, it is best to keep the container tightly closed in a dry and well-ventilated place.
Q3: How should I dissolve this compound?
A3: this compound is soluble in DMSO at a concentration of 25 mg/mL.[1] For experimental use, it is recommended to prepare a fresh stock solution in DMSO and dilute it with the appropriate aqueous buffer for your assay.
Q4: I am observing lower than expected activity in my experiments. Could the compound have degraded?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, improper storage or handling could potentially lead to degradation. Storing the compound under conditions other than the recommended room temperature, exposure to moisture, or repeated freeze-thaw cycles of stock solutions can contribute to instability. If you suspect degradation, it is advisable to use a fresh vial of the compound.
Q5: What are the known safety hazards associated with this compound?
A5: According to the information available, this compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, in a well-ventilated area.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound has been stored at room temperature as recommended.[1] |
| Compound Degradation | Prepare a fresh stock solution from a new vial of this compound. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incomplete Dissolution | Ensure the compound is fully dissolved in DMSO before further dilution.[1] Vortex or sonicate briefly if necessary. |
| Precipitation in Assay | Check for precipitation upon dilution into aqueous assay buffer. If precipitation occurs, consider adjusting the final DMSO concentration or using a different buffer system. |
| Incorrect Assay Conditions | Review the experimental protocol to ensure all assay components and conditions (e.g., enzyme concentration, substrate concentration, incubation time) are correct for a Trk inhibition assay. |
Issue 2: Difficulty Dissolving the Compound
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Use DMSO for preparing the stock solution, as solubility has been verified in this solvent.[1] |
| Concentration Too High | Do not exceed the known solubility of 25 mg/mL in DMSO.[1] If a higher concentration is needed, consult relevant literature for alternative solvents, though none are specified in the available documentation. |
| Low-Quality Solvent | Use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility and stability of the compound. |
Compound Properties
| Property | Value | Reference |
| Synonyms | 2-((3R,4S)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yloxy)-4-(2-hydroxy-2-methylpropoxy)benzamide, PF06737007 | [1] |
| CAS Number | 1863905-38-7 | [1] |
| Molecular Formula | C₂₅H₂₈F₄N₂O₆ | [1] |
| Molecular Weight | 528.49 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | DMSO: 25 mg/mL | [1] |
| Storage Temperature | Room temperature | [1] |
Experimental Protocols & Workflows
While specific experimental protocols for this compound are not publicly available, a general workflow for evaluating a kinase inhibitor is provided below.
Caption: General workflow for a kinase inhibition assay.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Troubleshooting High Background in PF-06737007 Kinase Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering high background issues in kinase assays involving PF-06737007. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific problems and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its kinase targets?
This compound is a potent and effective pan-Trk inhibitor. Its primary targets are the Tropomyosin receptor kinases A (TrkA), B (TrkB), and C (TrkC).[1][2][3] In cell-based assays, it has shown IC50 values of 7.7 nM for TrkA, 15 nM for TrkB, and 3.9 nM for TrkC.[1]
Q2: What are the common causes of high background in kinase assays?
High background in kinase assays can stem from several factors, including:
-
Contaminated Reagents: Impurities in buffers, enzymes, or substrates can lead to non-specific signals.[4]
-
Inadequate Blocking: Insufficient blocking of the assay plate can result in non-specific binding of antibodies or other reagents.[4]
-
High Antibody Concentration: Excessive concentrations of primary or secondary antibodies can increase background noise.[4]
-
Compound Interference: The test compound itself may be autofluorescent or interfere with the assay signal.[5]
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of ATP, kinase, or substrate can lead to a high basal signal.
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to background.
Q3: We are observing high background in our "no enzyme" control wells. What could be the cause?
High background in a "no enzyme" control suggests that the signal is not due to kinase activity. Potential causes include:
-
Autophosphorylation of the substrate.
-
Contamination of reagents with a kinase.
-
Non-specific binding of the detection antibody to the substrate or plate.
-
Autofluorescence of the assay components or the test compound.
To troubleshoot, it is recommended to systematically omit each reagent (e.g., ATP, substrate) to identify the source of the background signal.
Q4: How can I reduce background signal in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay like LanthaScreen?
For TR-FRET assays, high background can be addressed by:
-
Optimizing Reagent Concentrations: Titrate the kinase, substrate, and antibody to find the optimal concentrations that provide a good assay window with minimal background.[6][7][8][9][10]
-
Checking Filter Compatibility: Ensure that the correct excitation and emission filters are being used for your specific TR-FRET pair (e.g., Terbium or Europium donors).[11]
-
Adjusting the Time Delay: Increasing the time delay between excitation and fluorescence recording can help reduce interference from short-lived background fluorescence.[5]
-
Using High-Purity Reagents: Ensure all buffers and reagents are of high purity and freshly prepared to avoid contaminants.[4][12]
Troubleshooting Guides
Issue 1: High Background Signal in Baseline Measurements
Symptoms:
-
High fluorescence or luminescence readings in wells containing only buffer and detection reagents.
-
Low signal-to-background ratio.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Reagent Contamination | Prepare fresh buffers and solutions using high-purity water and reagents.[4] Filter sterilize buffers. | Contaminants in reagents can auto-fluoresce or interfere with the assay chemistry, leading to a high background signal.[4] |
| Inadequate Plate Blocking | Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time. Test different blocking agents. | Proper blocking minimizes non-specific binding of assay components to the microplate wells, which is a common source of high background.[4] |
| Sub-optimal Antibody Concentration | Perform an antibody titration to determine the optimal concentration that maximizes the signal-to-background ratio.[4] | High concentrations of detection antibodies can lead to non-specific binding and increased background.[4] |
| Compound Autofluorescence | Measure the fluorescence of the compound at the assay excitation and emission wavelengths. If it interferes, consider using a different assay format or a red-shifted fluorophore. | The intrinsic fluorescence of a test compound can directly contribute to the background signal, leading to false positives.[5] |
Issue 2: High Background in "No Inhibitor" (DMSO) Control
Symptoms:
-
High signal in the positive control (kinase + substrate + ATP) in the absence of an inhibitor.
-
Reduced assay window for inhibitor screening.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Excessive Kinase Concentration | Titrate the kinase to determine the lowest concentration that gives a robust signal (e.g., EC50 or EC80 value).[6][8][9] | Using too much kinase can lead to a very rapid reaction and a high basal signal, making it difficult to detect inhibition. |
| High ATP Concentration | Determine the apparent Km for ATP and use a concentration at or near the Km for inhibitor screening.[8][9][10] | For ATP-competitive inhibitors, assay sensitivity is highest when the ATP concentration is close to its Km value. |
| Substrate-Independent Signal | Run a control reaction without the substrate to check for a signal. If a signal is present, it may indicate kinase autophosphorylation or a contaminated component. | This helps to ensure that the observed signal is dependent on the phosphorylation of the intended substrate. |
Experimental Protocols
Protocol 1: Kinase Titration to Determine Optimal Enzyme Concentration
This protocol describes how to determine the optimal concentration of a Trk kinase for use in a LanthaScreen™ TR-FRET assay. The goal is to find the kinase concentration that results in an approximately 50-80% change in the TR-FRET emission ratio.[6][8][9]
Materials:
-
Trk Kinase (TrkA, TrkB, or TrkC)
-
Fluorescein-labeled substrate
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[6]
-
ATP
-
TR-FRET Dilution Buffer
-
Tb-labeled phosphospecific antibody
-
EDTA
-
384-well assay plate
Procedure:
-
Prepare a serial dilution of the Trk kinase in Kinase Reaction Buffer. The concentration range should be broad enough to generate a full titration curve.
-
Prepare a solution of substrate and ATP in Kinase Reaction Buffer at 2x the final desired concentration.
-
Add 5 µL of the kinase serial dilution to the wells of the 384-well plate.
-
Add 5 µL of the substrate and ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[6][7][8][9]
-
Prepare a stop/detection solution containing Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer at 2x the final concentration.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for at least 30-60 minutes to allow for antibody binding.[6][8]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm for Tb) and acceptor (e.g., 665 nm for fluorescein) wavelengths.[11]
-
Calculate the Emission Ratio (Acceptor Emission / Donor Emission).
-
Plot the Emission Ratio as a function of kinase concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. The optimal kinase concentration for inhibitor screening is typically in the range of the EC50 to EC80.
Protocol 2: ATP Titration to Determine Apparent ATP Km
This protocol is for determining the apparent Michaelis constant (Km) for ATP for a Trk kinase. This value is crucial for optimizing the sensitivity of the assay for ATP-competitive inhibitors like this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Use the optimal kinase concentration determined in Protocol 1.
-
Prepare a serial dilution of ATP in Kinase Reaction Buffer.
-
Prepare a solution of the kinase and substrate in Kinase Reaction Buffer at 2x the final concentration.
-
Add 5 µL of the ATP serial dilution to the wells of the 384-well plate.
-
Add 5 µL of the kinase and substrate solution to each well to start the reaction.
-
Follow steps 5-11 from Protocol 1.
-
Plot the Emission Ratio as a function of ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Km. For inhibitor screening, an ATP concentration at or slightly below the Km is often used.[10]
Visualizations
Caption: Troubleshooting workflow for high background in kinase assays.
Caption: General workflow for a LanthaScreen TR-FRET kinase assay.
Caption: Simplified Trk signaling pathway and the action of this compound.
References
- 1. This compound | Trk receptor | TargetMol [targetmol.com]
- 2. pf 06737007 — TargetMol Chemicals [targetmol.com]
- 3. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pan-Trk Inhibitors: PF-06737007 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly for malignancies driven by specific genetic alterations. Among these, fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes have emerged as clinically actionable targets across a wide range of tumor types. This has spurred the development of potent inhibitors of the Tropomyosin receptor kinase (Trk) family of proteins. This guide provides a comparative overview of the pre-clinical candidate PF-06737007 against established pan-Trk inhibitors: Larotrectinib (B560067), Entrectinib (B1684687), and the next-generation inhibitor, Repotrectinib.
This comparison aims to provide an objective analysis based on available experimental data, highlighting key differences in potency, selectivity, and mechanisms of action. Due to the limited publicly available data for this compound, this guide also underscores the areas where further direct comparative studies are needed for a comprehensive evaluation.
Biochemical Potency and Kinase Selectivity
The cornerstone of a successful targeted therapy lies in its ability to potently and selectively inhibit its intended target while minimizing off-target effects. The following tables summarize the available biochemical data for this compound and other prominent pan-Trk inhibitors.
Table 1: In Vitro Potency (IC50) of Pan-Trk Inhibitors Against Trk Kinases
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Additional Key Targets |
| This compound | 7.7[1][2] | 15[1][2] | 3.9[1][2] | Data not available |
| Larotrectinib | 5-11 | 5-11 | 5-11 | Highly selective for Trk |
| Entrectinib | 1.7[3] | Data not available | Data not available | ROS1, ALK[3][4] |
| Repotrectinib | 0.071-4.46[5] | 0.071-4.46[5] | 0.071-4.46[5] | ROS1, ALK[5] |
Note: Data for Larotrectinib, Entrectinib, and Repotrectinib are compiled from various sources and may have been generated using different assay conditions.
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target(s) | Notable Off-Targets | Key Features |
| This compound | TrkA, TrkB, TrkC | >95% inhibition of TrkA with no other kinase inhibited by >40% at 1 µM[1] | Potent pan-Trk inhibitor with reported high selectivity[1]. |
| Larotrectinib | TrkA, TrkB, TrkC | Minimal off-target activity | First-in-class, highly selective pan-Trk inhibitor[6][7][8]. |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Various other kinases | Multi-kinase inhibitor with CNS activity[3][4][9]. |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | High selectivity for ROS1 and Trk over ALK | Next-generation inhibitor designed to overcome resistance mutations[5][10]. |
Cellular Activity and In Vivo Efficacy
While biochemical assays provide a measure of direct enzyme inhibition, cellular assays and in vivo models are crucial for understanding a compound's therapeutic potential in a more complex biological context.
Table 3: Cellular and In Vivo Performance
| Inhibitor | Cell-Based Potency (IC50) | In Vivo Efficacy | Clinical Trial Highlights |
| This compound | Data not publicly available | Data not publicly available | Not in clinical trials (as of available data) |
| Larotrectinib | Potent inhibition of proliferation in NTRK fusion-positive cell lines | Significant tumor growth inhibition in xenograft models | High and durable response rates in patients with TRK fusion cancers[11]. |
| Entrectinib | Potent inhibition of proliferation in NTRK, ROS1, and ALK-driven cell lines[12] | Tumor regression in various preclinical models | Demonstrates efficacy in patients with NTRK fusion-positive solid tumors, including those with CNS metastases[4]. |
| Repotrectinib | Potent activity against wild-type and mutant ROS1, Trk, and ALK cell lines[5] | Robust anti-tumor effects in xenograft models, including those with resistance mutations | Shows promise in patients who have developed resistance to earlier-generation TKIs[13]. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them is essential for a deeper understanding of their mechanism of action and preclinical development.
Caption: Simplified Trk signaling pathway and points of inhibition.
Caption: General workflow for the preclinical and clinical development of a Trk inhibitor.
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of pan-Trk inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific Trk kinase.
Materials:
-
Recombinant human Trk kinase (TrkA, TrkB, or TrkC)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the Trk kinase, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Generic Protocol)
Objective: To assess the effect of a pan-Trk inhibitor on the proliferation of cancer cells harboring an NTRK gene fusion.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, Ba/F3 engineered cells)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the NTRK fusion-positive cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study (Generic Protocol)
Objective: To evaluate the anti-tumor efficacy of a pan-Trk inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NTRK fusion-positive cancer cell line
-
Matrigel (optional)
-
Test compound formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the NTRK fusion-positive cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dose and schedule.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Conclusion
The development of pan-Trk inhibitors represents a significant advancement in precision oncology, offering a tumor-agnostic treatment strategy for patients with NTRK fusion-positive cancers. While established inhibitors like Larotrectinib and Entrectinib have demonstrated remarkable clinical success, the emergence of resistance necessitates the development of next-generation agents such as Repotrectinib.
This compound has shown potent in vitro activity against Trk kinases with high selectivity. However, a comprehensive comparison with other pan-Trk inhibitors is currently limited by the lack of publicly available, direct comparative preclinical and clinical data. Further studies, including head-to-head in vitro selectivity profiling, cellular assays in a panel of NTRK fusion-positive cell lines, and in vivo efficacy studies in relevant xenograft models, are required to fully elucidate the therapeutic potential of this compound and its position within the evolving landscape of Trk-targeted therapies. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations, which will be crucial for guiding future drug development efforts in this promising area of cancer research.
References
- 1. gene.com [gene.com]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Generating in vitro models of NTRK-fusion mesenchymal neoplasia as tools for investigating kinase oncogenic activation and response to targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. carislifesciences.com [carislifesciences.com]
In Vitro Comparison of PF-06737007 and Larotrectinib: A Guide for Researchers
This guide provides a detailed in vitro comparison of two potent Tropomyosin Receptor Kinase (TRK) inhibitors: PF-06737007 and Larotrectinib. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of these compounds.
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (comprising TRKA, TRKB, and TRKC) that play a crucial role in neuronal development and function. Dysregulation of TRK signaling, often due to chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[1][2][3] Larotrectinib is a first-in-class, highly selective TRK inhibitor that has received FDA approval for the treatment of patients with TRK fusion-positive cancers.[1][2][4] this compound is another potent pan-TRK inhibitor that has been investigated for its therapeutic potential. This guide focuses on the in vitro comparison of these two molecules, summarizing their potency, and providing detailed experimental protocols for their evaluation.
Mechanism of Action
Both this compound and Larotrectinib are ATP-competitive inhibitors of TRK kinases.[5] By binding to the ATP-binding pocket of the TRK kinase domain, they block the phosphorylation and subsequent activation of the kinase. This inhibition of TRK signaling leads to the suppression of downstream pathways, such as the MAPK, PI3K/AKT, and PLCγ pathways, ultimately resulting in the induction of apoptosis and inhibition of cell proliferation in tumors driven by TRK fusions.[5][6]
Data Presentation
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported in vitro IC50 values for this compound and Larotrectinib against the three TRK kinases.
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Source(s) |
| This compound | 7.7 | 15 | 3.9 | [7] |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | [8] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here are compiled from different sources and may not be from direct head-to-head comparisons.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against purified TRK kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TRKA, TRKB, and TRKC kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
A suitable substrate (e.g., a synthetic peptide or Poly(E4Y))
-
Test compounds (this compound, Larotrectinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a microplate. Include a DMSO-only control.
-
Add the TRK kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for each kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (Cell-Based Assay)
This protocol outlines a general method to assess the anti-proliferative effect of a compound on cancer cells harboring an NTRK gene fusion.
Objective: To determine the half-maximal inhibitory concentration (IC50) for cell growth inhibition in a TRK-dependent cancer cell line.
Materials:
-
A cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion)
-
Complete cell culture medium
-
Test compounds (this compound, Larotrectinib) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the diluted compounds. Include a DMSO-only vehicle control.
-
Incubate the plates for a set period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: TRK signaling pathway and points of inhibition by this compound and Larotrectinib.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. youtube.com [youtube.com]
- 2. This compound | Trk receptor | TargetMol [targetmol.com]
- 3. dovepress.com [dovepress.com]
- 4. Identification of inhibitors for a virally encoded protein kinase by 2 different screening systems: in vitro kinase assay and in-cell activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phiab.com [phiab.com]
- 6. benchchem.com [benchchem.com]
- 7. pf 06737007 — TargetMol Chemicals [targetmol.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Kinase Selectivity: PF-06737007 versus Entrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of two prominent kinase inhibitors: PF-06737007 and Entrectinib. The information presented herein is supported by available preclinical data to assist researchers in evaluating these compounds for their specific research applications.
Introduction
This compound is recognized as a potent pan-Trk inhibitor, targeting the family of tropomyosin receptor kinases. Entrectinib is a clinically approved, multi-targeted kinase inhibitor effective against tumors with NTRK, ROS1, or ALK gene fusions. Understanding the distinct selectivity profiles of these inhibitors is crucial for predicting their efficacy and potential off-target effects in both preclinical and clinical settings.
Kinase Selectivity Profiles
The kinase selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for toxicity. The following tables summarize the known kinase inhibition data for this compound and Entrectinib.
This compound: A Highly Selective Pan-Trk Inhibitor
This compound demonstrates potent inhibition of TrkA, TrkB, and TrkC in cell-based assays.[1][2] Notably, it is reported to have superb selectivity for the Trk kinase family. At a concentration of 1 µM, this compound inhibits TrkA by over 95% while not inhibiting any other tested kinases by more than 40%.[1] A detailed public off-target kinase panel for this compound is not currently available.
| Target | IC50 (nM) (Cell-based assay) |
| TrkA | 7.7[1][2] |
| TrkB | 15[1][2] |
| TrkC | 3.9[1][2] |
| Caption: Table 1. On-target cellular potency of this compound against Trk kinases. |
Entrectinib: A Multi-Targeted Kinase Inhibitor
Entrectinib is a potent inhibitor of Trk kinases, ROS1, and ALK.[3] Its multi-targeted nature provides a broader spectrum of activity against various oncogenic drivers. However, this also results in a wider range of off-target interactions compared to highly selective inhibitors.
| Primary Targets | IC50 (nM) |
| TrkA | 1 |
| TrkB | 3 |
| TrkC | 5 |
| ROS1 | 7 |
| ALK | 12 |
| Caption: Table 2. Potency of Entrectinib against its primary kinase targets. |
| Off-Target Kinases | IC50 (nM) |
| JAK2 | 40 |
| ACK1 | 70 |
| IGF1R | 122 |
| FAK | 140 |
| FLT3 | 164 |
| BRK | 195 |
| IR | 209 |
| AUR2 | 215 |
| JAK3 | 349 |
| Caption: Table 3. Select off-target kinase inhibition by Entrectinib. |
Experimental Protocols
The following are generalized protocols representative of the methodologies used to determine the kinase selectivity of inhibitors like this compound and Entrectinib.
Biochemical Kinase Assays (ATP-Competition)
Biochemical assays are utilized to determine the direct inhibitory activity of a compound on a purified kinase. The ATP-competitive nature of an inhibitor is often assessed using this method.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
General Procedure:
-
Reagent Preparation: A reaction buffer is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), and a reducing agent (e.g., DTT). Kinase, substrate (a peptide or protein), and ATP are prepared in this buffer. The test compound is serially diluted.
-
Reaction Initiation: The kinase, substrate, and test compound are pre-incubated. The reaction is initiated by the addition of ATP. For ATP-competition assays, the concentration of ATP is typically kept near its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature, within the linear range of product formation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using ³²P or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-Based Assays: Employing modified substrates or antibodies to detect phosphorylation, leading to a change in fluorescence or luminescence.
-
-
Data Analysis: The percentage of kinase activity is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Kinase Inhibition Assays
Cell-based assays measure the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.
Objective: To determine the IC50 of a compound for a specific kinase in a cellular system.
General Procedure:
-
Cell Culture: A cell line that endogenously expresses the target kinase or has been engineered to overexpress it is cultured to a suitable confluency.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a defined period.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Target Engagement/Downstream Signaling Analysis: The inhibitory effect of the compound is assessed by:
-
Western Blotting: Analyzing the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates using phospho-specific antibodies.
-
ELISA or other Immunoassays: Quantifying the levels of phosphorylated target or substrate.
-
-
Data Analysis: The levels of phosphorylation are quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). IC50 values are calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
Both this compound and Entrectinib function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of their target kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Trk Signaling Pathway Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins. Upon activation, they dimerize and autophosphorylate, leading to the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. Both this compound and Entrectinib block these downstream signaling events by inhibiting Trk autophosphorylation.
Caption: Trk signaling pathway and points of inhibition by this compound and Entrectinib.
Experimental Workflow for Kinase Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the selectivity of kinase inhibitors.
Caption: A generalized workflow for comparing kinase inhibitor selectivity.
Summary
This compound and Entrectinib represent two distinct approaches to targeting Trk kinases. This compound is a highly selective pan-Trk inhibitor, suggesting a potentially favorable therapeutic window with fewer off-target effects. In contrast, Entrectinib is a multi-targeted inhibitor with potent activity against Trk, ROS1, and ALK. This broader activity profile makes it a versatile agent for cancers driven by any of these kinases, though it may be associated with a different side-effect profile due to its engagement with a larger number of kinases. The choice between a highly selective versus a multi-targeted inhibitor will ultimately depend on the specific therapeutic context and the genetic makeup of the tumor.
References
A Researcher's Guide to Validating Trk-Dependent Signaling: A Comparative Analysis of PF-06737007 and Clinically Approved Inhibitors
For researchers, scientists, and drug development professionals investigating Tropomyosin receptor kinase (Trk) signaling, the selection of appropriate pharmacological tools is paramount. This guide provides a comprehensive comparison of the preclinical pan-Trk inhibitor PF-06737007 with the clinically approved Trk inhibitors, Larotrectinib (B560067) and Entrectinib (B1684687). We present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the validation of Trk-dependent signaling pathways.
Introduction to Trk Inhibition
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal for neuronal development and function. Aberrant activation of Trk signaling, often driven by gene fusions (NTRK fusions), is an oncogenic driver in a diverse range of adult and pediatric cancers[1]. This has spurred the development of targeted Trk inhibitors. This compound is a potent, preclinical pan-Trk inhibitor, while Larotrectinib and Entrectinib are FDA-approved drugs that have demonstrated significant clinical efficacy in patients with TRK fusion-positive cancers[2][3]. This guide will objectively compare these compounds to assist researchers in selecting the most suitable tool for their experimental needs.
Comparative Performance of Trk Inhibitors
The inhibitory activity of this compound, Larotrectinib, and Entrectinib against the three Trk kinases is summarized below. It is important to note that while these values provide a basis for comparison, they are derived from different studies and direct head-to-head comparisons in the same assays are not publicly available.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Key Targets | Selectivity Profile |
| This compound | 7.7 | 15 | 3.9 | - | Pan-Trk selective |
| Larotrectinib | 5-11 | 5-11 | 5-11 | - | Highly selective for Trk kinases |
| Entrectinib | 1 | 3 | 5 | ROS1, ALK | Multi-kinase inhibitor |
Table 1: In vitro inhibitory activity (IC50) of this compound, Larotrectinib, and Entrectinib against Trk kinases. Data is compiled from multiple sources and may not be directly comparable.
Signaling Pathway and Experimental Workflows
To effectively validate Trk-dependent signaling, a clear understanding of the pathway and the experimental approaches is crucial.
Figure 1: Simplified Trk signaling pathway and the point of intervention for Trk inhibitors.
A typical workflow for validating Trk-dependent signaling using an inhibitor like this compound is outlined below.
Figure 2: General experimental workflow for validating Trk-dependent signaling.
The choice between this compound and its alternatives often depends on the specific research question.
References
Navigating the Kinome: A Comparative Guide to the Selectivity of PF-06737007
For Researchers, Scientists, and Drug Development Professionals
Primary Target Profile of PF-06737007
This compound is recognized as a powerful inhibitor of the Trk family of receptor tyrosine kinases, which play a crucial role in neuronal function and have been implicated in various cancers. The inhibitory activity of this compound against its primary targets has been quantified, and the half-maximal inhibitory concentrations (IC50) are presented below.
| Target Kinase | IC50 (nM) |
| TrkA | 7.7 |
| TrkB | 15 |
| TrkC | 3.9 |
Note: Data represents cell-based assay results. The absence of a comprehensive public kinome-wide selectivity profile for this compound limits a broader quantitative comparison with off-target kinases at this time.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To evaluate the selectivity of a kinase inhibitor like this compound, several robust experimental platforms are commonly utilized. These assays provide quantitative data on the binding affinity or enzymatic inhibition of the compound against a broad spectrum of kinases.
KINOMEscan™ Competition Binding Assay
This high-throughput screening platform is a widely used method to determine the binding interactions of a test compound against a large panel of kinases.
Methodology:
-
Kinase Expression: A comprehensive library of human kinases is expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: An immobilized, active-site directed ligand is prepared on a solid support.
-
Competitive Binding: The test compound (e.g., this compound) is incubated with the kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: The amount of kinase bound to the solid support is quantified, usually by quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: A low amount of kinase bound to the support indicates strong competition by the test compound. The results are often reported as the dissociation constant (Kd) or as a percentage of control, allowing for a quantitative comparison of binding affinity across the kinome.
Radiometric Kinase Activity Assay (e.g., HotSpot™)
This method directly measures the enzymatic activity of kinases and the inhibitory effect of a compound.
Methodology:
-
Reaction Setup: The kinase, its specific substrate, and the test compound are incubated in a reaction buffer.
-
Phosphorylation Reaction: The reaction is initiated by the addition of radiolabeled ATP (usually [γ-³²P]ATP or [γ-³³P]ATP). The kinase transfers the radiolabeled phosphate (B84403) group to its substrate.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by capturing the substrate on a filter membrane.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: A decrease in radioactivity in the presence of the test compound indicates inhibition of the kinase. Data is typically used to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's primary targets and the general process of evaluating kinase inhibitor selectivity, the following diagrams are provided.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
The Critical Role of a Negative Control: A Comparative Guide to PF-06737007 for PTK6 Inhibition Studies
For researchers in oncology, signal transduction, and drug discovery, the robust validation of experimental findings is paramount. This guide provides a comprehensive comparison of the inactive compound PF-06737007 with established active Protein Tyrosine Kinase 6 (PTK6) inhibitors, highlighting its essential role as a negative control in delineating on-target versus off-target effects.
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in the progression of various cancers, including breast, prostate, and ovarian cancer. Its involvement in key signaling pathways that drive cell proliferation, migration, and survival makes it an attractive target for therapeutic intervention. However, the development of specific kinase inhibitors is often challenged by off-target effects, necessitating the use of appropriate controls to ensure the validity of research findings.
This guide details the biochemical and cellular characterization of this compound, a close structural analog of potent PTK6 inhibitors, and compares its activity with several active compounds. The presented data and protocols will aid researchers in designing rigorous experiments to confidently attribute observed biological effects to the inhibition of PTK6.
Understanding the PTK6 Signaling Axis
PTK6 acts as a signaling hub, integrating inputs from various upstream receptors, such as the Epidermal Growth Factor Receptor (EGFR) family, and propagating signals through downstream effectors. Key substrates of PTK6 include STAT3, a critical transcription factor involved in cell survival and proliferation, and Sam68, an RNA-binding protein implicated in cell cycle regulation. The activation of these pathways by PTK6 contributes to the malignant phenotype of cancer cells.
Caption: A simplified diagram of the PTK6 signaling pathway.
The Logic of a Negative Control
To confidently assert that the observed effects of a compound are due to the inhibition of the intended target (on-target effect), it is crucial to rule out effects caused by interactions with other cellular components (off-target effects). A well-designed negative control, such as this compound, is structurally similar to the active inhibitor and shares its off-target profile but is devoid of activity against the primary target.
Caption: The logical framework for using a negative control.
Comparative Analysis of PTK6 Inhibitors
The following table summarizes the biochemical potency of this compound and several active PTK6 inhibitors. The data clearly demonstrates the lack of significant PTK6 inhibition by this compound, while its structural analogs, PF-6683324 and PF-6689840, are potent inhibitors. Other published PTK6 inhibitors are also included for a broader comparison.
| Compound Name | Type | Target | IC50 (nM) | Reference |
| This compound | Negative Control | PTK6 | >10,000 | [1] |
| PF-6683324 | Type II Inhibitor | PTK6 | 76 | [2] |
| PF-6689840 | Type II Inhibitor | PTK6 | 54 | [2] |
| P21d | Not Specified | PTK6 | 30 | [2][3][4][5] |
| Tilfrinib | Not Specified | PTK6 | 3.15 | [6] |
| XMU-MP-2 | Not Specified | PTK6 | 3.2 | [2] |
Kinase Selectivity: A critical aspect of a good negative control is a kinase selectivity profile that mirrors its active counterpart, minus the on-target activity. Studies have shown that this compound has a nearly identical kinase selectivity profile to PF-6689840 when screened against a large panel of kinases, with the notable exception of PTK6.[1][7] This similarity in off-target interactions is crucial for attributing the cellular effects of PF-6689840 specifically to PTK6 inhibition. The Type II inhibitors, PF-6683324 and PF-6689840, demonstrate superior kinase selectivity compared to Type I inhibitors.[1]
Experimental Protocols
To facilitate the use of this compound as a negative control, this section provides detailed protocols for key experiments used to assess PTK6 inhibition.
Caption: A typical workflow for studying PTK6 inhibition.
Biochemical PTK6 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PTK6.
Materials:
-
Recombinant human PTK6 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
PTK6-specific substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, PF-6689840) in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted compounds to the wells of a 384-well plate. Include wells with vehicle (DMSO) as a positive control (100% activity) and wells without enzyme as a negative control (0% activity).
-
Add the recombinant PTK6 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
In-Cell ELISA for PTK6 Autophosphorylation
This assay measures the phosphorylation status of PTK6 within cells, providing an indication of its activation state.
Materials:
-
PTK6-expressing cells (e.g., breast cancer cell lines like T47D or MDA-MB-468)
-
96-well cell culture plates
-
Complete growth medium
-
Serum-free medium
-
Test compounds (dissolved in DMSO)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody against phosphorylated PTK6 (p-PTK6, Tyr342)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of absorbance measurement
Procedure:
-
Seed PTK6-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Quench endogenous peroxidase activity with the quenching solution for 20 minutes.
-
Wash the cells three times.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against p-PTK6 overnight at 4°C.
-
Wash the cells three times.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the cells five times.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Normalize the p-PTK6 signal to the cell number (e.g., using a Janus Green staining) or to a total protein assay.
Western Blotting for PTK6 Signaling
Western blotting allows for the qualitative and semi-quantitative analysis of PTK6 and its downstream signaling proteins.
Materials:
-
PTK6-expressing cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-PTK6 (Tyr342), total PTK6, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with test compounds as described for the In-Cell ELISA.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The use of this compound as a negative control is indispensable for the rigorous investigation of PTK6 biology and the development of novel PTK6-targeted therapies. Its structural similarity and comparable off-target profile to potent PTK6 inhibitors, combined with its lack of on-target activity, provide a powerful tool to dissect the specific roles of PTK6 in cancer. By employing the comparative data and detailed protocols provided in this guide, researchers can enhance the reliability and impact of their findings in the pursuit of effective cancer treatments.
References
- 1. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRK inhibitor P21d hydrochloride | TargetMol [targetmol.com]
- 5. BRK inhibitor P21d|1338249-87-8|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Pfizer's Kinase Inhibitors: Ritlecitinib (PF-06737007), Tofacitinib, and Abrocitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three prominent Pfizer kinase inhibitors: ritlecitinib (B609998) (PF-06737007), tofacitinib (B832), and abrocitinib (B560407). The information is presented to assist researchers and drug development professionals in understanding the distinct profiles of these molecules. The guide includes a summary of their mechanisms of action, comparative efficacy data from clinical trials, and detailed experimental protocols for key assays.
Mechanism of Action and Kinase Selectivity
These three inhibitors, while all targeting the Janus kinase (JAK) family, exhibit different selectivity profiles, which in turn influences their therapeutic applications and potential side effects. The JAK family of enzymes—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical components of intracellular signaling pathways that mediate the biological effects of numerous cytokines and growth factors involved in inflammation and immunity.[1]
-
Ritlecitinib (this compound) is a dual inhibitor, irreversibly targeting JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[2][3] Its high selectivity for JAK3 is attributed to its covalent binding to a specific cysteine residue (Cys-909) present in JAK3 but not in other JAK isoforms.[2] This dual inhibition is thought to block the signaling of various cytokines and the cytolytic activity of T cells.[2][3]
-
Tofacitinib is considered a pan-JAK inhibitor, though it primarily inhibits JAK1 and JAK3 with a lesser effect on JAK2.[4][5][6] By blocking these JAK isoforms, tofacitinib modulates the signaling of a broad range of cytokines pivotal in autoimmune and inflammatory responses.[7]
-
Abrocitinib is a selective JAK1 inhibitor.[8][9][10] Its selectivity for JAK1 is significantly higher than for JAK2, JAK3, and TYK2.[8][11][12] This targeted approach aims to dampen the inflammatory response driven by cytokines that signal through JAK1, such as those implicated in atopic dermatitis.[9]
Data Presentation: In Vitro Potency and Clinical Efficacy
The following tables summarize the in vitro potency (IC50 values) and clinical efficacy of ritlecitinib, tofacitinib, and abrocitinib in their respective target indications.
Table 1: Comparative In Vitro Potency (IC50, nM) of Pfizer Kinase Inhibitors Against JAK Family Kinases
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | TEC Family Kinases |
| Ritlecitinib | - | - | 33.1[2] | - | 155-666[2] |
| Tofacitinib | 1.7 - 3.7[1] | 1.8 - 4.1[1] | 0.75 - 1.6[1] | 16 - 34[1] | - |
| Abrocitinib | 29[8] | 803[8] | >10,000[8][11] | 1250[8][11] | - |
Note: Lower IC50 values indicate higher potency. Data is compiled from various in vitro kinase assays and may vary based on experimental conditions.
Table 2: Comparative Clinical Efficacy of Pfizer Kinase Inhibitors
| Inhibitor & Indication | Key Clinical Trial(s) | Primary Endpoint(s) | Efficacy Results |
| Ritlecitinib (Alopecia Areata) | ALLEGRO Phase 2b/3[13][14][15] | SALT Score ≤20 at Week 24 | 50 mg daily: 23% of patients achieved SALT ≤20 vs. 2% for placebo.[15] At 48 weeks, 43% of patients on 50mg daily achieved SALT ≤20.[15] |
| Tofacitinib (Rheumatoid Arthritis) | Pooled Phase II & III[16][17][18][19] | ACR20/50/70 Response at Month 3 | 5 mg BID: ACR20: 69.2%, ACR50: 36.9%, ACR70: 15.1% vs. placebo (ACR20: 27.5%, ACR50: 9.5%, ACR70: 2.7%).[19] |
| Abrocitinib (Atopic Dermatitis) | JADE MONO-1 & MONO-2[20][21][22] | IGA 0/1 and EASI-75 at Week 12 | 200 mg daily: IGA 0/1: 38.1-43.8%, EASI-75: 61.0-62.7% vs. placebo (IGA 0/1: 7.9-9.1%, EASI-75: 10.4-11.8%).[21][22] |
Abbreviations: SALT (Severity of Alopecia Tool), ACR (American College of Rheumatology), IGA (Investigator's Global Assessment), EASI (Eczema Area and Severity Index), BID (twice daily).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for in vitro kinase inhibition and cellular STAT phosphorylation assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate (e.g., a peptide substrate for the specific JAK)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., ritlecitinib, tofacitinib, abrocitinib) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK enzyme and the kinase substrate to their optimal concentrations in the kinase assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the diluted enzyme, the test inhibitor at various concentrations, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular STAT Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block the downstream signaling of the JAK-STAT pathway in a cellular context.
Objective: To determine the effect of a test compound on cytokine-induced STAT phosphorylation in a relevant cell line.
Materials:
-
A suitable cell line expressing the target JAK and cytokine receptors (e.g., human peripheral blood mononuclear cells, specific immune cell lines).
-
Cytokine corresponding to the JAK pathway of interest (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2).
-
Test inhibitor.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated STAT (p-STAT) and total STAT.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture and Starvation: Culture the cells to an appropriate density and then starve them in a serum-free medium to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Cell Lysis: After a short stimulation period, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against p-STAT and total STAT.
-
Detection: Incubate with the secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for p-STAT and total STAT. Normalize the p-STAT signal to the total STAT signal to determine the extent of inhibition at each inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a general workflow for their evaluation.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: A generalized workflow for kinase inhibitor evaluation.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. abmole.com [abmole.com]
- 5. cellagentech.com [cellagentech.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patterns of clinical response in patients with alopecia areata treated with ritlecitinib in the ALLEGRO clinical development programme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of ritlecitinib in adolescents with alopecia areata: Results from the ALLEGRO phase 2b/3 randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alopecia.org.uk [alopecia.org.uk]
- 16. clinexprheumatol.org [clinexprheumatol.org]
- 17. Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials | The Journal of Rheumatology [jrheum.org]
- 18. Short- and Long-Term Efficacy of Tofacitinib, an Oral Janus Kinase Inhibitor, in the Treatment of Patients with Rheumatoid Arthritis and an Inadequate Response to TNF Inhibitors: Analyses of Pooled Phase 2, Phase 3, and Long-Term Extension Studies - ACR Meeting Abstracts [acrabstracts.org]
- 19. Efficacy and safety of tofacitinib for the treatment of rheumatoid arthritis in patients from the Asia-Pacific region: Post-hoc analyses of pooled clinical study data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of Abrocitinib in Patients With Moderate-to-Severe Atopic Dermatitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Validating Phospho-Trk Antibody Specificity with PF-06737007: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of antibodies, particularly those targeting post-translationally modified proteins such as phosphorylated kinases, is paramount for the accuracy and reproducibility of experimental results. One robust method for validating the specificity of phospho-specific antibodies is to utilize a selective kinase inhibitor to prevent the phosphorylation of the target protein. This guide provides a detailed comparison and experimental protocol for using PF-06737007, a potent pan-Trk inhibitor, to validate the specificity of antibodies targeting phosphorylated Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).
The Principle: Kinase Inhibition as a Tool for Antibody Validation
The central premise of this validation method is straightforward: a highly specific antibody against a phosphorylated target should not produce a signal if the target is not phosphorylated. By treating cells with a selective kinase inhibitor prior to cell lysis and immunoblotting, the activity of the kinase is blocked, leading to a significant reduction or complete ablation of the phosphorylated form of its substrates. Consequently, a phospho-specific antibody will show a diminished signal in inhibitor-treated samples compared to untreated controls, thus confirming its specificity for the phosphorylated epitope.
This compound is an ideal tool for this purpose when validating antibodies against phospho-TrkA, phospho-TrkB, and phospho-TrkC. It is a potent, cell-permeable, small molecule inhibitor of all three Trk receptor tyrosine kinases.
Product Performance Comparison: this compound vs. Other Validation Methods
Validating phospho-specific antibody specificity is a critical step in ensuring data quality. While several methods exist, the use of a specific kinase inhibitor like this compound offers distinct advantages.
| Validation Method | Principle | Advantages | Disadvantages |
| Kinase Inhibitor Treatment (e.g., this compound) | Inhibition of the target kinase prevents phosphorylation of the substrate. A specific phospho-antibody will show a reduced signal in treated cells. | High specificity for the target kinase; relatively simple and cost-effective to implement in cell culture experiments; provides functional validation in a biological context. | Potential for off-target effects of the inhibitor at high concentrations; requires a cell line that expresses the target kinase and its upstream activator. |
| Phosphatase Treatment | Removal of phosphate (B84403) groups from all proteins in a cell lysate. A specific phospho-antibody will show a reduced signal in the phosphatase-treated lysate. | A direct method to confirm phospho-specificity. | Can be harsh on samples, potentially affecting protein integrity; does not provide information about the specificity of the antibody for a particular phosphorylation site if the protein is multi-phosphorylated. |
| Peptide Competition/Blocking | Pre-incubation of the antibody with the phosphopeptide immunogen should block its binding to the target protein on the membrane. | Directly assesses the antibody's binding to the specific phospho-epitope. | Does not confirm that the antibody is binding to the correct protein in a complex lysate; synthesis of phosphopeptides can be expensive. |
| Knockout/Knockdown of Target Protein | Genetic depletion of the target protein should result in the absence of a signal. | "Gold standard" for confirming target specificity. | Technically challenging, time-consuming, and can be expensive to generate knockout cell lines or perform siRNA/shRNA experiments. |
Quantitative Data: this compound Potency
The efficacy of this compound as a pan-Trk inhibitor is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against the three Trk kinases.
| Target Kinase | IC50 (nM)[1][2] |
| TrkA | 7.7[1][2] |
| TrkB | 15[1][2] |
| TrkC | 3.9[1][2] |
Experimental Protocols
This section provides a detailed methodology for validating a phospho-Trk antibody using this compound treatment in a cell-based Western blot experiment.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses the Trk receptor of interest (e.g., PC12 cells for TrkA, SH-SY5Y for TrkB/TrkC).
-
Cell Seeding: Plate the cells at an appropriate density in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of Trk phosphorylation, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound at a final concentration of 1 µM (or a range of concentrations from 100 nM to 1 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) at a final concentration of 50-100 ng/mL for 5-10 minutes to induce Trk phosphorylation. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Immediately after stimulation, wash the cells once with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-Trk primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Trk and a loading control protein (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for validating phospho-Trk antibody specificity.
Logical Relationship Diagram
Caption: Logical flow of antibody specificity validation using this compound.
References
A Comparative Guide to Pan-Trk Inhibitors: Evaluating PF-06737007 in the Context of Novel Cancer Therapeutics
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinase (Trk) have emerged as a significant advancement, offering a tumor-agnostic treatment approach for cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a comparative framework for evaluating pan-Trk inhibitors, with a specific focus on PF-06737007. While direct comparative data for PF-6698840 is not publicly available, this document outlines the essential parameters and experimental data required for a comprehensive analysis, using this compound as a case study against the broader backdrop of Trk inhibitor development.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases pivotal for the development and function of the nervous system.[1] Chromosomal rearrangements involving the NTRK genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of Trk fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling pathways and leading to uncontrolled cell proliferation and tumor growth in a wide array of adult and pediatric solid tumors.[1][2] Trk inhibitors act by blocking the ATP binding site of the Trk kinase domain, thereby inhibiting downstream signaling.[2]
Profiling this compound: A Pan-Trk Inhibitor
This compound has been identified as a potent and effective inhibitor of all three Trk receptor isoforms.
Mechanism of Action and In Vitro Potency
This compound demonstrates inhibitory activity against TrkA, TrkB, and TrkC. The in vitro potency of a Trk inhibitor is a critical measure of its efficacy, typically determined through biochemical assays that measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
| Compound | Target | IC50 (nM) |
| This compound | TrkA | 7.7 |
| TrkB | 15 | |
| TrkC | 3.9 |
Table 1: In Vitro Potency of this compound against Trk Kinases.
The Trk Signaling Pathway and Inhibition
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell survival, proliferation, and differentiation. Trk inhibitors like this compound competitively bind to the ATP-binding pocket of the Trk kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Framework for Comparative Analysis with PF-6698840
A comprehensive comparative analysis between this compound and another Trk inhibitor, such as the currently uncharacterized PF-6698840, would necessitate data from a series of standardized preclinical and clinical evaluations. The following sections detail the required experimental data and protocols.
Experimental Protocols
1. Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the compound against purified Trk kinases.
-
Methodology:
-
Recombinant human Trk kinase domains (TrkA, TrkB, TrkC) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compounds (this compound and PF-6698840) are added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioactive assays (32P-ATP), fluorescence-based assays, or mass spectrometry.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.[1]
-
2. Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative effect of the Trk inhibitor on cancer cells harboring an NTRK gene fusion.
-
Methodology:
-
A cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells with the TPM3-NTRK1 fusion) is cultured in appropriate media.[1]
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Trk inhibitors.
-
After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The half-maximal effective concentration (EC50) is determined from the dose-response curve.
-
Data Presentation for Comparative Analysis
To facilitate a direct comparison, all quantitative data should be summarized in tables.
Table 2: Comparative In Vitro Potency (IC50, nM)
| Compound | TrkA | TrkB | TrkC |
| This compound | 7.7 | 15 | 3.9 |
| PF-6698840 | Data N/A | Data N/A | Data N/A |
Table 3: Comparative Cellular Anti-proliferative Activity (EC50, nM)
| Compound | Cell Line (NTRK Fusion) | EC50 (nM) |
| This compound | KM12 (TPM3-NTRK1) | Data N/A |
| PF-6698840 | KM12 (TPM3-NTRK1) | Data N/A |
Visualizing the Experimental Workflow
A clear experimental workflow is crucial for reproducibility and understanding the research process.
References
A Comparative Analysis of PF-06737007's Kinase Selectivity Against First-Generation Trk Inhibitors
For Immediate Release
A detailed comparison of the next-generation pan-Trk inhibitor, PF-06737007, reveals a distinct selectivity profile when benchmarked against first-generation Trk inhibitors, larotrectinib (B560067) and entrectinib (B1684687). This analysis, intended for researchers, scientists, and drug development professionals, provides a quantitative overview of inhibitor performance and the experimental methodologies used for their evaluation.
The advent of Tropomyosin receptor kinase (Trk) inhibitors has marked a significant advancement in precision oncology for treating cancers harboring NTRK gene fusions. First-generation inhibitors like larotrectinib and entrectinib have demonstrated notable efficacy. However, the landscape of Trk inhibition is evolving with the development of new agents like this compound, which aim for improved selectivity and potency.
Enhanced Selectivity of this compound
This compound is a potent pan-Trk inhibitor with high efficacy against TrkA, TrkB, and TrkC.[1] In cell-based assays, it demonstrates low nanomolar IC50 values for all three Trk isoforms. A key differentiator for this next-generation inhibitor is its remarkable selectivity. At a concentration of 1 µM, this compound shows greater than 95% inhibition of TrkA, while no other kinase in a broader panel was inhibited by more than 40%. This indicates a highly specific interaction with the Trk family of kinases, which is a desirable characteristic to minimize off-target effects and potential toxicities.
In contrast, while first-generation inhibitors are effective, their selectivity profiles differ. Larotrectinib is recognized as a highly selective Trk inhibitor. Entrectinib, on the other hand, is a multi-kinase inhibitor, targeting not only Trk kinases but also ROS1 and ALK, which can be advantageous in certain clinical contexts but also carries the potential for a wider range of off-target effects.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the available quantitative data for this compound and the first-generation Trk inhibitors, larotrectinib and entrectinib. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the kinase activity by 50% in vitro.
| Kinase Target | This compound (IC50, nM) | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) |
| TrkA | 7.7[1] | 5-11 | 1-5 |
| TrkB | 15[1] | 5-11 | 1-5 |
| TrkC | 3.9[1] | 5-11 | 1-5 |
| ROS1 | >40% inhibition at 1µM (specific value not available) | - | Potent Inhibition (specific value not available) |
| ALK | >40% inhibition at 1µM (specific value not available) | - | Potent Inhibition (specific value not available) |
| Off-Target Kinases | No other kinase inhibited by >40% at 1µM | Highly Selective | Multi-kinase inhibitor |
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for preclinical and clinical development. A variety of biochemical and cell-based assays are employed to ascertain the potency and selectivity of compounds like this compound and first-generation Trk inhibitors.
Biochemical Kinase Inhibition Assays
Biochemical assays are fundamental in determining the direct inhibitory activity of a compound on a purified kinase. Common high-throughput methods include:
-
Luminescence-Based ATP Depletion Assays (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal. The assay is performed in two steps: a kinase reaction followed by the addition of a reagent to stop the reaction and deplete remaining ATP, and then a second reagent to convert ADP to ATP and generate light with luciferase.[2][3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®): These assays measure the binding of a fluorescently labeled tracer to a kinase.[4] An inhibitor competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal. This method can be used to determine binding affinity (Kd) or IC50 values.
Generic Biochemical Kinase Assay Protocol (ADP-Glo™):
-
Reaction Setup: In a multi-well plate, combine the purified Trk kinase, the test compound (e.g., this compound) at various concentrations, a suitable substrate, and ATP in a kinase reaction buffer.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for approximately 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
Safety Operating Guide
Proper Disposal of PF-06737007: A Procedural Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this guide provides essential safety and logistical information for the proper handling and disposal of PF-06737007 (CAS: 1863905-38-7), a pan-tropomyosin-related kinase (Trk) inhibitor. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and minimizing environmental impact. All waste containing this compound must be managed as hazardous chemical waste.
Summary of Key Safety and Disposal Principles
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335). Therefore, all handling and disposal operations require strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and containment measures. The fundamental principle for the disposal of this compound is to treat all contaminated materials as hazardous waste. Do not dispose of this compound or its solutions down the drain or in regular solid waste streams.
Quantitative Data for this compound
| Property | Value | Reference |
| CAS Number | 1863905-38-7 | |
| Molecular Formula | C₂₅H₂₈F₄N₂O₆ | |
| Molecular Weight | 528.49 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 25 mg/mL | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 |
Experimental Protocol: Waste Management and Disposal
The following step-by-step protocol outlines the recommended procedures for the safe disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to avoid inhalation of dust.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial.
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused or expired compound, contaminated weighing papers, pipette tips, gloves, and other disposable labware, into a designated, robust, and sealable hazardous waste container.
-
This container should be clearly labeled "Hazardous Waste" and include the full chemical name "this compound" and its CAS number (1863905-38-7).
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be kept tightly sealed when not in use.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used (e.g., DMSO), and an approximate concentration of the active compound.
-
Decontamination of Laboratory Surfaces and Equipment
-
Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.
-
A recommended procedure is to wipe surfaces with a solvent known to dissolve the compound (e.g., DMSO), followed by a standard laboratory cleaning agent.
-
All cleaning materials (e.g., wipes, absorbent pads) used for decontamination must be disposed of as solid hazardous waste.
Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are properly segregated to prevent accidental chemical reactions.
Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated institutional protocol.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
